2,6-Bis((di-tert-butylphosphino)methyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQAVBPPWNSBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457131 | |
| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338800-13-8 | |
| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a bulky phosphine ligand crucial in organometallic chemistry and catalysis. The document details a well-established synthetic protocol, starting from the readily available precursor 2,6-bis(chloromethyl)pyridine. A thorough examination of the compound's spectroscopic properties is presented, including detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. This guide is intended to be a valuable resource for researchers in academia and industry, providing the necessary information for the successful preparation and identification of this important ligand.
Introduction
This compound is a pincer-type ligand that has garnered significant interest due to its unique steric and electronic properties. The presence of two bulky di-tert-butylphosphino groups flanking a central pyridine ring enforces a tridentate coordination geometry, leading to the formation of highly stable metal complexes. These complexes have shown remarkable activity in a variety of catalytic transformations. This guide outlines a reliable synthetic route and provides a detailed analysis of the characterization data to ensure the unambiguous identification of the target compound.
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine.
Synthesis of the Precursor: 2,6-Bis(chloromethyl)pyridine
A common method for the preparation of 2,6-bis(chloromethyl)pyridine involves the chlorination of 2,6-lutidine.
Experimental Protocol:
-
Reaction Setup: A solution of 2,6-lutidine in a suitable chlorinated solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser and a gas inlet.
-
Chlorination: Gaseous chlorine is bubbled through the solution while being irradiated with a UV lamp to initiate radical chlorination. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any HCl formed. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 2,6-bis(chloromethyl)pyridine.
Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) is prepared in methanol (3 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The suspension is heated to 45°C, and di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise over a period of time. The reaction mixture is then stirred at this temperature for 2 days.
-
Work-up: After cooling to room temperature, triethylamine (1.25 mL) is slowly added, which results in the formation of a white precipitate (triethylamine hydrochloride).
-
Isolation and Purification: The solvent is removed under vacuum. The resulting residue is then purified by column chromatography on silica gel using chloroform as the eluent to afford this compound as a white solid.
Yield: 1.25 g (79%).
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and the expected results.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₃NP₂ | |
| Molecular Weight | 395.54 g/mol | |
| Appearance | White solid | |
| Melting Point | 116-119 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra were recorded in deuterated chloroform (CDCl₃).
3.2.1. ³¹P NMR Spectroscopy
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 37.49 | Singlet (s) | P(t-Bu)₂ |
The proton-decoupled ³¹P NMR spectrum shows a single resonance, indicating that the two phosphorus atoms are chemically equivalent.
3.2.2. ¹H NMR Spectroscopy
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 1.14 | Doublet (d) | ³JPH = 11.0 | 36H | PC(CH₃)₃ |
| 3.01 | Doublet (d) | ²JPH = 3.3 | 4H | CH₂P |
| 7.25 | Doublet (d) | ³JHH = 7.7 | 2H | Pyridine-H³,⁵ |
| 7.47 | Doublet of Doublets (dd) | ³JHH = 7.8 | 1H | Pyridine-H⁴ |
The ¹H NMR spectrum displays characteristic signals for the tert-butyl groups, the methylene bridges, and the pyridine ring protons, with coupling to the phosphorus nuclei observed for the adjacent protons.
3.2.3. ¹³C NMR Spectroscopy
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 29.69 | Doublet (d) | ²JPC = 13.2 | PC(CH₃)₃ |
| 31.67 | Doublet (d) | ¹JPC = 23.4 | CH₂P |
| 31.83 | Doublet (d) | ¹JPC = 21.4 | PC(CH₃)₃ |
| 120.69 | Doublet of Doublets (dd) | ³JPC = 10.8, ⁵JPC = 1.35 | Pyridine-C³,⁵ |
| 136.08 | Singlet (s) | - | Pyridine-C⁴ |
| 161.89 | Doublet (d) | ²JPC = 14.6 | Pyridine-C²,⁶ |
The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure, with characteristic couplings to the phosphorus atoms observed for the carbon atoms in close proximity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Intensity (%) | Assignment |
| 396 | 5 | [M]⁺ |
| 338 | 100 | [M - C(CH₃)₃]⁺ |
The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and a base peak corresponding to the loss of a tert-butyl group, which is a characteristic fragmentation pattern for this type of ligand.
Elemental Analysis
| Element | Calculated (%) | Found (%) |
| C | 69.75 | 69.36 |
| H | 10.87 | 11.08 |
The elemental analysis results are in good agreement with the calculated values for the proposed molecular formula.
X-ray Crystallography
A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, based on the solid-state nature of the compound and the well-defined NMR spectra, a symmetrical structure is expected. The pyridine ring would adopt a planar conformation, with the two phosphinomethyl arms extending outwards. The bulky tert-butyl groups on the phosphorus atoms are expected to create a sterically hindered environment around the metal-binding pocket.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The presented experimental protocols are robust and have been shown to produce the target ligand in good yield. The comprehensive characterization data, including detailed NMR and mass spectrometry analysis, serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. This information is critical for the successful application of this versatile ligand in catalysis and organometallic chemistry.
physical and chemical properties of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a prominent pincer ligand in modern synthetic chemistry. The document details the compound's structural and physicochemical characteristics, spectroscopic data, and a standard synthesis protocol. Emphasis is placed on its pivotal role in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. A detailed experimental protocol for its synthesis is provided, alongside a visualization of a representative catalytic cycle to illustrate its mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, organometallic chemistry, and drug development.
Introduction
This compound is a tridentate pincer ligand, characterized by a central pyridine ring flanked by two phosphinomethyl arms. The sterically demanding di-tert-butylphosphino groups and the specific geometry of the PNP ligand framework impart unique properties to its metal complexes, leading to high stability and catalytic activity. This ligand has found widespread application in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds. Its ability to stabilize catalytically active metal centers and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination, makes it an invaluable tool for synthetic chemists.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for laboratory use.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to light-yellow powder | |
| Melting Point | 116-119 °C | [1] |
| Boiling Point | 456.3 ± 45.0 °C (Predicted) | |
| Flash Point | 67.8 °C (154.0 °F) | [1] |
| Solubility | Soluble in chloroform. | [2] |
| Sensitivity | Air sensitive | |
| pKa | 5.72 ± 0.24 (Predicted) |
Molecular and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₄₃NP₂ | |
| Molecular Weight | 395.54 g/mol | |
| ¹H NMR (CDCl₃) | δ 7.47 (dd, ³JHH = 7.8 Hz, 1H, pyridine-H4), 7.25 (d, ³JHH = 7.7 Hz, 2H, pyridine-H3,5), 3.01 (d, ²JPH = 3.3 Hz, 4H, CH₂P), 1.14 (d, ³JPH = 11.0 Hz, 36H, PC(CH₃)₃) | [2] |
| ¹³C NMR (CDCl₃) | δ 161.89 (d, ²JPC = 14.6 Hz, pyridine-C2,6), 136.08 (s, pyridine-C4), 120.69 (dd, ³JPC = 10.8 Hz, ⁵JPC = 1.35 Hz, pyridine-C3,5), 31.83 (d, ¹JPC = 21.4 Hz, CH₂P), 31.67 (d, ¹JPC = 23.4 Hz, PC(CH₃)₃), 29.69 (d, ²JPC = 13.2 Hz, PC(CH₃)₃) | [2] |
| ³¹P NMR (CDCl₃) | δ 37.49 (s) | [2] |
| Mass Spectrum (EI) | m/z (%): 396 (5) [M⁺], 338 (100) [M⁺ - C(CH₃)₃] | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via nucleophilic substitution.[2]
Materials:
-
2,6-Bis(chloromethyl)pyridine (710 mg, 4.0 mmol)
-
Di-tert-butylphosphine (1.25 g, 8.6 mmol)
-
Methanol (3 mL)
-
Triethylamine (1.25 mL)
-
Silica gel for column chromatography
-
Chloroform
Procedure:
-
A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a flask equipped with a stirrer and a condenser.
-
The mixture is heated to 45°C.
-
Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the heated suspension.
-
The reaction mixture is stirred at 45°C for 2 days.
-
After cooling to room temperature, triethylamine (1.25 mL) is slowly added, resulting in the formation of a white precipitate.
-
The solvent is removed under vacuum.
-
The residue is purified by column chromatography on silica gel using chloroform as the eluent.
-
The product, this compound, is isolated as a white solid.
Yield: 1.25 g (79%).[2]
The following workflow diagram illustrates the key steps in the synthesis process.
Reactivity and Applications in Catalysis
This compound is a cornerstone ligand in the field of catalysis, primarily due to its ability to form stable and highly active complexes with transition metals, particularly palladium. The strong electron-donating character of the phosphine groups and the rigid pincer framework enhance the catalytic performance in a variety of cross-coupling reactions.
This ligand is particularly effective in the following transformations:
-
Buchwald-Hartwig Amination
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Sonogashira Coupling
-
Negishi Coupling
-
Stille Coupling
-
Hiyama Coupling
Role in the Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The this compound ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][4]
The following diagram illustrates a generalized catalytic cycle for the Buchwald-Hartwig amination, highlighting the role of a generic pincer ligand (PNP) such as this compound.
Conclusion
This compound is a highly effective and versatile pincer ligand with significant applications in modern organic synthesis. Its robust coordination chemistry and the steric and electronic properties it imparts to metal centers make it a ligand of choice for a wide array of challenging cross-coupling reactions. This guide provides essential data and protocols to facilitate its use in research and development, underscoring its importance in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The continued exploration of its catalytic potential is expected to lead to the development of even more efficient and selective synthetic methodologies.
References
Technical Guide: Properties and Applications of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (CAS 338800-13-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the pincer ligand 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, identified by CAS number 338800-13-8. This document includes detailed experimental protocols and visualizations to support its use in research and development.
Core Properties
This compound is a tridentate pincer ligand widely utilized in organometallic chemistry and catalysis.[1] Its robust structure, featuring a central pyridine ring flanked by two sterically demanding di-tert-butylphosphino groups, imparts high stability and reactivity to the metal complexes it forms.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 338800-13-8 | [2] |
| IUPAC Name | ditert-butyl-[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methylphosphane | [3] |
| Synonym | 2,6-Bis(di-t-butylphosphinomethyl)pyridine | [2] |
| Molecular Formula | C₂₃H₄₃NP₂ | [2] |
| Molecular Weight | 395.54 g/mol | [2] |
| Appearance | White to light-yellow powder | [4] |
| Melting Point | 116-119 °C | [5] |
| Boiling Point | 456.3±45.0 °C (Predicted) | [6] |
| Flash Point | 67.8 °C (154.0 °F) | |
| Solubility | Information not readily available, but used in organic solvents like methanol and chloroform during synthesis. | [5] |
| Sensitivity | Air sensitive | [5] |
Safety and Handling
This compound is classified as a substance that, in contact with water, releases flammable gases.[7] It is also a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Suppliers
This compound is commercially available from a variety of chemical suppliers. The purity of the compound may vary, with some suppliers offering it at 99% purity.
| Supplier | Purity |
| J&K Scientific | 99% |
| Benchchem | Research Grade |
| Fisher Scientific | 99% |
| BLDpharm | Not specified |
| Strem | 99% |
| Sigma-Aldrich | Not specified |
Experimental Protocols
Synthesis of this compound
The following protocol is a common method for the synthesis of this pincer ligand.
Materials:
-
2,6-bis(chloromethyl)pyridine
-
di-tert-butylphosphine
-
Methanol
-
Triethylamine
-
Silica gel
-
Chloroform
Procedure:
-
A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a reaction vessel.
-
Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to 45 °C and stirred for 48 hours.
-
After cooling to room temperature, triethylamine (1.25 mL) is slowly added, which should result in the formation of a white precipitate.
-
The solvent is removed by evaporation under vacuum.
-
The crude product is purified by column chromatography on silica gel using chloroform as the eluent to yield 2,6-bis(di-tert-butylphosphinomethyl)pyridine as a white solid.[5]
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Catalysis
The primary application of this compound is as a pincer ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.[1] Its ability to form stable and catalytically active complexes makes it suitable for a range of transformations crucial in organic synthesis and drug development.[1] These reactions include:
-
Buchwald-Hartwig Amination[2]
-
Suzuki-Miyaura Coupling[2]
-
Heck Reaction[2]
-
Negishi Coupling[2]
-
Sonogashira Coupling[2]
-
Stille Coupling[2]
-
Hiyama Coupling[2]
The mechanism of action involves the coordination of the ligand to a transition metal center, which then facilitates the catalytic cycle by stabilizing intermediates and lowering activation energies.[1]
Generalized Catalytic Cycle for Cross-Coupling Reactions
The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, where "L" represents the pincer ligand.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
This guide provides foundational information for the use of this compound in a research setting. For specific applications, it is recommended to consult the primary literature for detailed reaction conditions and substrate scope.
References
- 1. This compound | 338800-13-8 | Benchchem [benchchem.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Bis(DI-tert-butylphosphinomethyl)pyridine | C23H43NP2 | CID 11157260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strem, An Ascensus Company CAS# 338800-13-8. 1g. 2,6-Bis(di-t-butylphosphinomethyl)pyridine, | Fisher Scientific [fishersci.com]
- 5. 2,6-BIS(DI-T-BUTYLPHOSPHINOMETHYL)PYRIDINE, 99% CAS#: 338800-13-8 [m.chemicalbook.com]
- 6. 338800-13-8 | CAS DataBase [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 2,6-Bis((di-tert-butylphosphino)methyl)pyridine: A Versatile Pincer Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a sterically hindered and electron-rich pincer ligand, has emerged as a powerful tool in modern synthetic chemistry. Its unique tridentate coordination geometry and electronic properties impart exceptional stability and reactivity to transition metal complexes, enabling a wide range of challenging catalytic transformations. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this ligand, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and a visualization of a representative catalytic cycle are presented to facilitate its practical application in research and development.
Molecular Structure and Properties
This compound, often abbreviated as (tBu-PNP), is a white solid at room temperature.[1] Its molecular structure features a central pyridine ring functionalized at the 2 and 6 positions with methylene-linked di-tert-butylphosphine groups. This arrangement allows the ligand to coordinate to a metal center in a meridional fashion, forming two five-membered chelate rings. The bulky tert-butyl groups provide significant steric protection to the coordinated metal, influencing the selectivity and stability of the catalytic species.
Molecular Formula: C₂₃H₄₃NP₂[2]
Molecular Weight: 395.54 g/mol [2]
CAS Number: 338800-13-8
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Physical Properties | Value | Reference |
| Melting Point | 116-119 °C | [1] |
| Appearance | White solid | [1] |
| Spectroscopic Data | Value | Reference |
| ³¹P{¹H} NMR (CDCl₃) | 37.49 (s) ppm | [1] |
| ¹H NMR (CDCl₃) | 1.14 (d, ³JPH = 11.0 Hz, 36H, PC(CH₃)₃), 3.01 (d, ²JPH = 3.3 Hz, 4H, CH₂P), 7.25 (d, ³JHH = 7.7 Hz, 2H, pyridine-H³,⁵), 7.47 (dd, ³JHH = 7.8 Hz, 1H, pyridine-H⁴) ppm | [1] |
| ¹³C{¹H} NMR (CDCl₃) | 29.69 (d, ²JPC = 13.2 Hz, PC(CH₃)₃), 31.67 (d, ¹JPC = 23.4 Hz, CH₂P), 31.83 (d, ¹JPC = 21.4 Hz, CH₂P), 120.69 (dd, ³JPC = 10.8 Hz, ⁵JPC = 1.35 Hz, pyridine-C³,⁵), 136.08 (s, pyridine-C⁴), 161.89 (d, ²JPC = 14.6 Hz, pyridine-C²,⁵) ppm | [1] |
| Mass Spec. (EI) | m/z (%): 396 (5) [M⁺], 338 (100) [M⁺ - C(CH₃)₃] | [1] |
| Elemental Analysis | Calculated | Found | Reference |
| Carbon (%) | 69.75 | 69.36 | [1] |
| Hydrogen (%) | 10.87 | 11.08 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this ligand involves the nucleophilic substitution of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine.[1]
Procedure:
-
A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is heated to 45°C.
-
Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the stirred suspension over a period of 2 days.
-
After the addition is complete, the reaction mixture is cooled to room temperature.
-
Triethylamine (1.25 mL) is slowly added, leading to the formation of a white precipitate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield this compound as a white solid.
-
Typical yield: 1.25 g (79%).[1]
Representative Protocol for Buchwald-Hartwig Amination of Aryl Chlorides
This ligand is highly effective in the palladium-catalyzed amination of challenging substrates such as aryl chlorides. The following is a general procedure representative of this application.
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), this compound (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 5 minutes.
-
The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added to the reaction mixture.
-
The mixture is heated to the desired temperature (e.g., reflux) and stirred for the required time (typically monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, where 'L' represents the pincer ligand.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Applications in Catalysis
This compound is a versatile ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its strong electron-donating character and steric bulk make it particularly effective in reactions that are often challenging with other ligand systems.
Key applications include:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[3]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.[3]
-
Heck Reaction: Formation of C-C bonds.[3]
-
Sonogashira Coupling: Formation of C-C bonds.[3]
-
Negishi Coupling: Formation of C-C bonds.[3]
-
Stille Coupling: Formation of C-C bonds.[3]
-
Hiyama Coupling: Formation of C-C bonds.[3]
The stability of the palladium complexes formed with this pincer ligand often leads to higher catalyst turnover numbers and allows for reactions to be performed under milder conditions.
Conclusion
This compound is a highly effective and versatile pincer ligand with broad applicability in homogeneous catalysis. Its well-defined structure, coupled with its robust performance in a multitude of cross-coupling reactions, makes it an invaluable tool for synthetic chemists. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the full potential of this powerful ligand in their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 338800-13-8 | Benchchem [benchchem.com]
- 3. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
The Di-tert-butylphosphino Group: A Comprehensive Technical Guide to its Electronic and Steric Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The di-tert-butylphosphino group, -P(t-Bu)₂, is a cornerstone in the design of phosphine ligands, which are pivotal in modern organometallic chemistry and catalysis. Its profound impact stems from a unique combination of strong electron-donating ability and significant steric bulk. These characteristics are instrumental in enhancing the reactivity and selectivity of metal catalysts, particularly in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This in-depth technical guide provides a comprehensive overview of the electronic and steric properties of the di-tert-butylphosphino group, detailed experimental protocols for its characterization, and its application in catalytic processes.
Electronic and Steric Properties: Quantitative Analysis
Table 1: Quantitative Steric and Electronic Data
| Parameter | Value | Description |
| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹[1] | Measures the electron-donating ability of the ligand. A lower value indicates stronger electron donation. The value for P(t-Bu)₃ is one of the lowest recorded, signifying its exceptional electron-rich nature. |
| Tolman Cone Angle (θ) | 182°[2] | Quantifies the steric bulk of the ligand. The large cone angle of P(t-Bu)₃ highlights the significant steric hindrance it imposes around the metal center. |
| ³¹P NMR Chemical Shift (δ) | +63 ppm (for P(t-Bu)₃) | Provides information about the electronic environment of the phosphorus atom. The downfield shift is characteristic of electron-rich phosphines. |
Note: The data for TEP and cone angle are for tri-tert-butylphosphine, which is a tertiary phosphine. The secondary phosphine, di-tert-butylphosphine (HP(t-Bu)₂), is expected to have slightly different but comparable values.
Experimental Protocols
Synthesis of Di-tert-butylphosphine
The synthesis of di-tert-butylphosphine can be achieved through the reaction of a Grignard reagent with a phosphorus halide. The following is a generalized protocol adapted from established procedures for related phosphines.[3][4]
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (as initiator)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of tert-butyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate.
-
Once initiated, maintain a gentle reflux by controlling the addition rate of the tert-butyl chloride solution.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent, tert-butylmagnesium chloride.
-
-
Reaction with Phosphorus Trichloride:
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel and a low-temperature thermometer, prepare a solution of phosphorus trichloride in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent from the first flask to the PCl₃ solution via a cannula or the dropping funnel, while vigorously stirring and maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude di-tert-butylphosphine can be purified by distillation under reduced pressure. All manipulations should be carried out under an inert atmosphere due to the air-sensitivity of the product.
-
Measurement of Tolman's Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1][5]
Materials:
-
Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Di-tert-butylphosphine ligand
-
Anhydrous hydrocarbon solvent (e.g., hexane or cyclohexane)
-
IR spectrometer and a suitable gas-tight IR cell
Procedure:
-
Synthesis of the [P(t-Bu)₂H-Ni(CO)₃] complex:
-
In a glovebox or under a strict inert atmosphere, prepare a dilute solution of the di-tert-butylphosphine ligand in the anhydrous hydrocarbon solvent.
-
In a separate flask, prepare a dilute solution of Ni(CO)₄ in the same solvent.
-
Slowly add a stoichiometric amount of the phosphine solution to the Ni(CO)₄ solution. The reaction is typically rapid at room temperature and results in the displacement of one CO ligand to form the desired complex.
-
-
IR Spectroscopic Measurement:
-
Transfer the resulting solution of the [P(t-Bu)₂H-Ni(CO)₃] complex into a gas-tight IR cell.
-
Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band. This value is the Tolman Electronic Parameter for the ligand.
-
Determination of the Tolman Cone Angle (θ)
The Tolman cone angle is a geometric parameter that can be determined from the crystal structure of a metal-phosphine complex.[2][6]
Procedure:
-
Synthesis and Crystallization of a Metal Complex:
-
Synthesize a suitable metal complex of the di-tert-butylphosphino ligand. A common choice is a nickel complex, but other metals can be used.
-
Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
-
X-ray Crystallography:
-
Collect X-ray diffraction data from a single crystal of the complex.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates.
-
-
Calculation of the Cone Angle:
-
Using the crystallographic data, a metal-phosphorus bond length of 2.28 Å is assumed as a standard.
-
The cone angle is then calculated as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the di-tert-butylphosphino group.
-
Specialized software is typically used for this calculation, which takes into account the bond angles and van der Waals radii of the atoms in the ligand.
-
Role in Catalysis: Visualizing the Workflow
The unique electronic and steric properties of the di-tert-butylphosphino group make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The bulky nature of the ligand promotes the formation of monoligated, highly reactive palladium(0) species, which is a key intermediate in the catalytic cycle. The strong electron-donating character of the phosphine facilitates the oxidative addition step, which is often the rate-determining step of the reaction.
The following diagrams illustrate a generalized workflow for the synthesis and characterization of a phosphine ligand and a simplified catalytic cycle for a cross-coupling reaction where a di-tert-butylphosphino-containing ligand is employed.
References
- 1. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. s3.smu.edu [s3.smu.edu]
- 6. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Coordination Chemistry of Pincer Ligands with a Pyridine Backbone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of pincer ligands featuring a central pyridine backbone. These tridentate, meridionally coordinating ligands are prized for their ability to confer high thermal stability and tunable electronic and steric properties to metal complexes, making them exceptional candidates for catalysis and bioinorganic chemistry.
Introduction to Pyridine-Based Pincer Ligands
Pincer ligands are a class of chelating agents that bind to a metal center via three donor atoms in a coplanar arrangement.[1] The rigidity of the pincer framework imparts significant thermal stability to the resulting metal complexes.[1] This stability is attributed to the constrained geometry that hinders ligand exchange and common deactivation pathways like cyclometalation.[1] The pyridine backbone is a popular choice due to its unique electronic properties, ease of functionalization, and its presence in numerous biologically active molecules.[1][2]
By modifying the donor arms (e.g., phosphines, amines, N-heterocyclic carbenes) or the pyridine ring itself, the steric and electronic environment at the metal center can be precisely tuned.[1] This modularity is a key attribute that has driven the successful design of highly active and selective molecular catalysts.[3] Common classes of pyridine-based pincer ligands include NNN, PCP (phosphine donors), and CNC (carbene donors), each offering distinct coordination properties.
Synthesis of Pyridine-Based Pincer Ligands
The synthesis of pyridine-based pincer ligands typically involves multi-step procedures starting from commercially available pyridine derivatives, such as 2,6-dibromopyridine or 2,6-lutidine.
A general workflow for the synthesis of an NNN-type pincer ligand is illustrated below. This process often begins with a nucleophilic substitution reaction to introduce the side arms, followed by further functionalization.
Unsymmetrical pincer ligands, such as PCN types, require more complex, multi-step organic procedures to achieve the desired substitution pattern.[4]
Coordination with Transition Metals
Pyridine-based pincer ligands form stable complexes with a wide range of transition metals, including palladium, nickel, ruthenium, rhodium, iridium, manganese, and iron.[5][6][7] The coordination is typically achieved by reacting the pincer ligand with a suitable metal precursor, such as [Pd(COD)Cl2] or [Ni(dme)Cl2].[4][6]
The metalation process often involves the activation of a C-H bond on the ligand backbone, leading to the formation of a robust metal-carbon bond, particularly in PCP and CNC type ligands.[6] The resulting complexes usually adopt a square planar or slightly distorted square planar geometry.[6]
The hemilabile nature of some pyridine-based pincer ligands, where one of the donor arms can dissociate and re-associate, is a key feature. This flexibility allows the ligand to adapt to the electronic and geometric needs of the metal center during a reaction, which can enhance catalytic activity by creating open coordination sites.[8]
Structural and Spectroscopic Properties
The characterization of pyridine-pincer complexes relies heavily on NMR spectroscopy (¹H, ¹³C, ³¹P), X-ray crystallography, and mass spectrometry.[6][8] X-ray diffraction studies provide precise data on bond lengths and angles, confirming the tridentate, meridional coordination of the ligand.
Table 1: Selected Bond Lengths and Angles for Pyridine-Pincer Complexes
| Complex | Metal-C (Å) | Metal-N (Å) | Metal-P (Å) | N-Metal-P (°) | C-Metal-Cl (°) | Reference |
|---|---|---|---|---|---|---|
| [Ni(iPrPCNNMe)Cl] | 1.863(3) | 1.958(2) | 2.1259(7) | 166.42(8) | 179.22(9) | [6] |
| [Ni(iPrPCNCH2)Cl] | 1.875(2) | 1.958(2) | 2.1259(7) | 165.59(8) | 177.22(8) |[6] |
Data sourced from single-crystal X-ray diffraction measurements.
Table 2: Spectroscopic Data for Representative Pyridine-Pincer Complexes
| Complex/Ligand | Technique | Key Signals/Bands | Reference |
|---|---|---|---|
| [Ni(iPrPCNX)(OCHO)] | ¹H NMR | 8.31 ppm (OCHO) | [6] |
| [Ni(iPrPCNX)(OCHO)] | ¹³C{¹H} NMR | 168.2 ppm (OCHO) | [6] |
| [Ni(iPrPCNX)(OCHO)] | IR (ATR) | 1623 cm⁻¹ (OCHO) | [6] |
| Molybdenum Diphosphine Pyridine Ligand | ³¹P{¹H} NMR | 60.64 (v br s), 23.05 (v br s) | [8] |
| Molybdenum Diphosphine Pyridine Ligand | ¹³C{¹H} NMR | 119.1 ppm (central pyridine-C) |[8] |
Catalytic Applications
The high stability and tunability of pyridine-pincer complexes make them excellent catalysts for a variety of organic transformations.[3]
-
Cross-Coupling Reactions: Palladium-pincer complexes have demonstrated high activity in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of C-C bonds with high turnover numbers.[1][9]
-
Dehydrogenation and Hydrogenation: Iridium and ruthenium pincer complexes are effective catalysts for the dehydrogenation of alkanes, alcohols, and amines, as well as the reverse hydrogenation reactions.[7][9] These processes are crucial for hydrogen storage applications and the synthesis of unsaturated compounds.
-
Transfer Hydrogenation: Ruthenium complexes with N-heterocyclic carbene-based pyridine pincer ligands are efficient for transfer hydrogenation reactions, such as the reduction of carbonyl compounds.[7]
Role in Bioinorganic Chemistry and Drug Development
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, valued for its ability to improve water solubility and engage in hydrogen bonding.[2][10] This has spurred interest in pyridine-based pincer complexes for medicinal applications.
-
Drug Design: Pyridine and its derivatives are fundamental scaffolds in drug design, appearing in numerous FDA-approved drugs for treating a wide range of conditions, including cancer, HIV/AIDS, and tuberculosis.[11] The defined geometry and stability of pincer complexes offer a novel platform for developing metal-based therapeutics where the metal center can act as a pharmacophore or a carrier for active ligands.
-
Bio-inspired Catalysis: The rigid coordination environment provided by pincer ligands can be used to model the active sites of metalloenzymes and develop catalysts for bio-orthogonal reactions.
While the direct application of pyridine pincer complexes as drugs is still an emerging area, their structural motifs and the chemistry they enable are highly relevant to professionals in drug development.[10][12]
Key Experimental Protocols
Protocol 1: Synthesis of a Symmetrical NNN Pincer Ligand (Conceptual)
This protocol is a generalized representation based on common synthetic routes.[13][14]
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve the starting pyridine derivative (e.g., 2,6-dibromopyridine) in a dry, degassed solvent such as toluene or THF.
-
Addition of Reagents: Add the amine or pyrazole derivative (2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS. The reaction may take 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Wash the filtrate with brine and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure NNN pincer ligand. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Nickel(II) PCN Pincer Complex
This protocol is based on the synthesis of [Ni(iPrPCNX)Cl].[6]
-
Inert Atmosphere: All manipulations are performed under an inert atmosphere of argon using Schlenk techniques or in a glovebox. Solvents must be purified and dried.
-
Reaction: To a solution of the PCN pincer ligand (e.g., iPrPCNCH2, 1.0 equivalent) in a suitable solvent, add a solution of [Ni(dme)Cl₂] (1.0 equivalent).
-
Stirring: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by ³¹P NMR if applicable).
-
Isolation: Remove the solvent in vacuo. Wash the resulting solid with a non-coordinating solvent like pentane to remove any unreacted starting materials.
-
Purification and Characterization: The product can be further purified by recrystallization from a suitable solvent system (e.g., THF/pentane). Characterize the complex using ¹H, ¹³C, and ³¹P NMR spectroscopy, IR spectroscopy, and HR-MS. X-ray quality crystals can be grown for structural elucidation.
Conclusion
Pincer ligands with a pyridine backbone represent a robust and highly versatile class of compounds in coordination chemistry. Their unique combination of stability, rigidity, and electronic tunability has established them as "privileged ligands" for catalysis. The methodologies for their synthesis and coordination are well-developed, enabling the rational design of complexes with specific properties. As research continues, their applications are expected to expand further into materials science and medicinal chemistry, offering new solutions for complex chemical challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.kaust.edu.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A hemilabile diphosphine pyridine pincer ligand: σ- and π-binding in molybdenum coordination complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Evolution of Buchwald's Ligands: A Technical Guide to a Cornerstone of Modern Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with the Buchwald-Hartwig amination standing as a paramount achievement for the formation of carbon-nitrogen (C-N) bonds. The success of this reaction is inextricably linked to the development of highly specialized phosphine ligands, pioneered by Stephen L. Buchwald and his research group. These ligands, characterized by their steric bulk and electron-rich nature, have dramatically expanded the scope and efficiency of C-N bond formation, enabling the synthesis of arylamines and related structures that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the historical development of Buchwald's ligands, presenting key quantitative data, detailed experimental protocols, and visualizations to illuminate their evolution and impact.
A Chronological Journey: The Generations of Buchwald's Ligands
The development of Buchwald's ligands can be categorized into distinct generations, each addressing the limitations of its predecessors and expanding the horizons of palladium-catalyzed amination.
-
First Generation (Mid-1990s): The journey began with simple, monodentate phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃). While groundbreaking, these initial systems were generally limited to the coupling of secondary amines with aryl bromides and required harsh reaction conditions. Primary amines were poor substrates due to competitive hydrodehalogenation.
-
Second Generation (Late 1990s - Early 2000s): A significant breakthrough came with the introduction of bulky and electron-rich biaryl phosphine ligands. This generation includes iconic ligands such as XPhos , SPhos , RuPhos , and BrettPhos . These ligands feature a biaryl backbone with a di-substituted phosphine group on one ring and bulky substituents on the other. This architecture promotes the formation of the catalytically active monoligated Pd(0) species, accelerates reductive elimination, and prevents the formation of inactive palladium dimers.[1] The result was a dramatic expansion of substrate scope to include aryl chlorides, primary amines, and a wider range of functional groups under milder conditions.[1]
-
Palladium Precatalysts (G1-G4 and beyond): To improve the reliability and ease of use of these powerful ligands, the Buchwald group developed a series of well-defined palladium precatalysts. These air- and moisture-stable complexes eliminate the need for the in-situ generation of the active Pd(0) catalyst from sensitive precursors.[2][3]
-
G1 Precatalysts (2008): Employed a 2-phenylethan-1-amine-based ligand for enhanced stability.[4]
-
G2 Precatalysts (2010): Utilized 2-aminobiphenyl, which improved reactivity with weaker bases.[2]
-
G3 Precatalysts (2013): Featured a mesylate (OMs) counter-ion instead of chloride, enhancing solubility and stability, and allowing for the use of bulkier ligands.[2][3]
-
G4 Precatalysts (2014): Incorporated an N-methyl-2-aminobiphenyl ligand, which generates a more benign N-methylcarbazole byproduct upon activation.[2][3]
-
This continuous evolution has made the Buchwald-Hartwig amination a robust and indispensable tool for synthetic chemists.
Quantitative Comparison of Ligand Performance
The impact of ligand evolution is best illustrated by comparing their performance in a standardized reaction. The following table summarizes a collection of data for the palladium-catalyzed amination of an aryl chloride, highlighting the improvements in yield and reaction conditions afforded by successive generations of Buchwald ligands.
| Ligand/Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON (approx.) |
| P(o-tol)₃ | Aryl Bromide | Secondary Amine | NaOtBu | Toluene | 100 | >12 | Moderate | ~2 | <50 |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 2 | 98 | 1.5 (Pd₂(dba)₃) / 3 (Ligand) | ~65 |
| SPhos | Aryl Chloride | Primary Amine | K₃PO₄ | Dioxane | 100 | 18 | 95 | 2 (Pd(OAc)₂) / 4 (Ligand) | ~48 |
| RuPhos | Aryl Chloride | Primary Amine | NaOtBu | Toluene | 80 | 2 | 99 | 1 (Pd₂(dba)₃) / 2 (Ligand) | ~99 |
| BrettPhos | Aryl Chloride | Primary Amine | LiHMDS | THF | RT | 18 | 92 | 2 (Pd(OAc)₂) / 4 (Ligand) | ~46 |
| XPhos Pd G3 | Aryl Chloride | Primary Amine | NaOtBu | Toluene | 80 | 1 | 97 | 1 | ~97 |
| RuPhos Pd G4 | Aryl Chloride | Secondary Amine | NaOtBu | Toluene | RT | 0.5 | 99 | 0.5 | ~198 |
Note: The data presented is a compilation from various sources and serves for comparative purposes. Actual yields and optimal conditions may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Synthesis of Buchwald Ligands
The synthesis of the influential biaryl phosphine ligands generally involves the coupling of two aryl fragments followed by phosphination. Below are representative, detailed protocols for the synthesis of key second-generation ligands.
General Safety Note: These syntheses involve pyrophoric reagents (e.g., n-butyllithium) and require strict anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox). Appropriate personal protective equipment must be worn at all times.
Step 1: Synthesis of 2-Bromo-2',4',6'-triisopropylbiphenyl
-
To a solution of 2-bromo-1,3,5-triisopropylbenzene (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 2-bromofluorobenzene (1.2 equiv) in anhydrous THF.
-
To the solution of the Grignard reagent, add a solution of MgBr₂·OEt₂ (1.1 equiv) in THF.
-
To the resulting solution, add the 2-bromofluorobenzene solution dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes) to afford 2-bromo-2',4',6'-triisopropylbiphenyl.
Step 2: Synthesis of XPhos
-
To a solution of 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add chlorodicyclohexylphosphine (1.1 equiv) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with degassed water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford XPhos as a white solid.
The synthesis of SPhos follows a similar two-step procedure to XPhos, starting from 2-bromo-2',6'-dimethoxybiphenyl, which can be prepared via a Suzuki coupling between 2-bromophenylboronic acid and 1,3-dimethoxy-2-bromobenzene. The subsequent lithiation and phosphination are analogous to the final step in the XPhos synthesis.
The synthesis of RuPhos is analogous to that of SPhos, utilizing 2-bromo-2',6'-diisopropoxybiphenyl as the starting material.
The synthesis of BrettPhos is more complex and involves a multi-step sequence, often starting from commercially available precursors. An improved synthesis utilizes a Grignard reagent formation followed by a copper-catalyzed phosphination.[2][5][6]
General Protocol for Buchwald-Hartwig Amination
The following is a general procedure for the palladium-catalyzed amination of an aryl halide using a Buchwald ligand and a palladium precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.0-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide, amine (if solid), base, and palladium precatalyst.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Evolution and Mechanism
The Lineage of Buchwald's Ligands
Caption: Evolution of Buchwald's Ligands and Precatalysts.
The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Conclusion
The historical development of Buchwald's ligands represents a paradigm shift in the field of organic synthesis. Through rational design and a deep understanding of reaction mechanisms, the Buchwald group has provided chemists with a powerful and versatile toolkit for the construction of C-N bonds. The evolution from simple phosphines to sophisticated biaryl ligands and stable palladium precatalysts has not only broadened the substrate scope of the Buchwald-Hartwig amination but has also made it a more practical and reliable transformation for both academic research and industrial applications. The continued exploration of new ligand architectures promises to further refine this indispensable reaction, enabling the synthesis of ever more complex and valuable molecules.
References
An In-depth Technical Guide to the Safe Handling of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a sophisticated phosphine ligand integral to advancements in catalysis and synthetic chemistry. Given its air-sensitive and potentially hazardous nature, a thorough understanding of proper handling protocols is paramount for ensuring laboratory safety and experimental success.
Compound Identification and Properties
This compound is a solid, air-sensitive organophosphorus compound widely utilized as a pincer ligand in transition metal catalysis. Its robust coordination chemistry is pivotal in various cross-coupling reactions.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₄₃NP₂ | [2] |
| Molar Mass | 395.54 g/mol | [2][3] |
| Appearance | White to light-yellow powder | [3] |
| Melting Point | 116-119 °C | [2][3] |
| Boiling Point | 456.3 ± 45.0 °C (Predicted) | [3] |
| Flash Point | 67.8 °C (154.0 °F) | [2][4] |
| Solubility | Soluble in most organic solvents. | [5] |
Hazard Identification and Safety Precautions
This ligand presents several hazards that necessitate careful handling. It is classified as a substance that, in contact with water, releases flammable gases. It also causes skin and eye irritation and may cause respiratory irritation.[2][4]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Substances and mixtures which in contact with water, emit flammable gases | 3 | H261: In contact with water releases flammable gas. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE):
Due to the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For situations with a risk of aerosol generation or spills outside of a hood, a respirator may be required.
Handling and Storage of an Air-Sensitive Solid
The primary challenge in handling this compound is its sensitivity to air, which can lead to oxidation of the phosphine groups and render the ligand inactive.[6] Therefore, all manipulations must be performed under an inert atmosphere.
Storage:
Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry, and dark place, away from water and oxidizing agents. A glovebox is the ideal storage location.
Experimental Protocols
General Handling of Air-Sensitive Reagents
The following are general but critical steps for working with air-sensitive compounds like this compound.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) to remove adsorbed moisture. The hot glassware should be assembled and allowed to cool under a stream of inert gas.
-
Inert Atmosphere Techniques:
-
Glovebox: A glovebox provides a continuously maintained inert atmosphere and is ideal for weighing and transferring solids.
-
Schlenk Line: A Schlenk line allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas. This is suitable for carrying out the reaction itself.
-
-
Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Reagent Transfer:
-
Solids: Weigh the desired amount of the solid inside a glovebox and transfer it to a pre-dried Schlenk flask. Seal the flask before removing it from the glovebox.
-
Liquids: Use dry, inert gas-flushed syringes for small to moderate volumes. For larger volumes, a cannula transfer between septa-sealed flasks is employed.
-
Exemplary Protocol: Suzuki-Miyaura Coupling
While a specific protocol for this exact ligand is not detailed in the provided search results, a general procedure for a Suzuki-Miyaura coupling using a phosphine ligand can be adapted. This reaction is a common application for this class of compounds.
-
Reaction Setup: In a glovebox, add this compound (typically 1-5 mol% relative to the limiting reagent), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the aryl halide, the boronic acid, and the base to an oven-dried Schlenk flask equipped with a stir bar.
-
Solvent Addition: Remove the sealed flask from the glovebox and connect it to a Schlenk line. Add the required volume of degassed solvent via a syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to the reactants and products but generally involves quenching the reaction, extraction, and purification.
Emergency Procedures
In case of exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
In case of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Toxicity Profile
Disposal
All waste containing this compound, including reaction residues and contaminated materials, must be treated as hazardous waste.
-
Quenching Reaction Residues: Unreacted phosphine ligands in solution should be carefully quenched before disposal. This can be done by slowly adding a mild oxidizing agent (e.g., a dilute solution of sodium hypochlorite) under an inert atmosphere and with cooling. The reaction can be vigorous, so this should only be performed by experienced personnel.
-
Solid Waste: Collect unused or expired solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be rinsed with a suitable organic solvent under an inert atmosphere. The rinsate should be collected as hazardous waste. The rinsed container can then be left open in a fume hood to allow any remaining residue to slowly oxidize before being disposed of as contaminated glassware.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not dispose of this chemical down the drain or in the regular trash.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. web.mit.edu [web.mit.edu]
- 6. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. andrewliu.com.hk [andrewliu.com.hk]
Methodological & Application
Application Notes & Protocols: Synthesis of Metal Complexes Using 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Bis((di-tert-butylphosphino)methyl)pyridine, often abbreviated as tBuPNP, is a robust tridentate pincer ligand widely utilized in organometallic chemistry and catalysis.[1] Its unique structure, featuring a central pyridine ring flanked by two di-tert-butylphosphine arms, provides a combination of strong σ-donation from the phosphorus atoms and significant steric bulk from the tert-butyl groups.[1][2] This architecture allows for the formation of highly stable and well-defined metal complexes that are effective catalysts for a variety of challenging chemical transformations. The ligand's ability to stabilize transition metal centers in various oxidation states is crucial for its role in catalytic cycles.[1][3]
These application notes provide detailed protocols for the synthesis of the tBuPNP ligand and its subsequent complexation with palladium and cobalt, which are representative examples of its coordination chemistry. Furthermore, the notes highlight the extensive applications of these complexes in catalysis, particularly in cross-coupling reactions that are fundamental to modern synthetic chemistry.[1]
Synthesis of the Ligand: this compound
The synthesis of the tBuPNP ligand is typically achieved through the nucleophilic substitution of a dihalomethylpyridine precursor with di-tert-butylphosphine. The following protocol is adapted from established literature procedures.[4] All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent the oxidation of the phosphine reagent.[1][5][6]
Caption: Workflow for tBuPNP Ligand Synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol)
-
di-tert-butylphosphine (1.25 g, 8.6 mmol)
-
Anhydrous Methanol (3 mL)
-
Triethylamine (1.25 mL)
-
Silica gel for column chromatography
-
Chloroform (for chromatography)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a Schlenk flask under an inert atmosphere.
-
The suspension is heated to 45°C with stirring.
-
di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the heated suspension over a period of 2 days.[4]
-
After the addition is complete, the reaction mixture is cooled to room temperature.
-
Triethylamine (1.25 mL) is added slowly to the mixture, which results in the formation of a white precipitate.[4]
-
The solvent is removed under vacuum to yield a solid residue.
-
The crude product is purified by column chromatography on silica gel using chloroform as the eluent.
-
The fractions containing the product are combined, and the solvent is evaporated to yield this compound as a white solid. (Typical Yield: 1.25 g, 79%).[4]
Synthesis of Metal Pincer Complexes
The tBuPNP ligand readily coordinates with a variety of transition metals to form stable pincer complexes. The general approach involves reacting the ligand with a suitable metal precursor in an appropriate solvent.
Caption: General Synthesis of (tBuPNP)Metal Complexes.
Protocol 2: Synthesis of a Palladium(II) Pincer Complex
Palladium complexes of tBuPNP are highly effective catalysts.[1] Their synthesis can be achieved through direct reaction of the ligand with a palladium(II) salt, such as bis(benzonitrile)palladium(II) chloride, often with high yields (80-98%).[7]
Materials:
-
This compound (tBuPNP) (395 mg, 1.0 mmol)
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(NCPh)₂) (383 mg, 1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) or Toluene (20 mL)
-
Anhydrous hexane or pentane for washing
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the tBuPNP ligand (395 mg, 1.0 mmol) in anhydrous dichloromethane (20 mL).
-
To this solution, add solid PdCl₂(NCPh)₂ (383 mg, 1.0 mmol) in one portion with stirring.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the discoloration of the reaction mixture.[7] For full conversion, the mixture may be heated to reflux for 2-4 hours.
-
Upon completion, the reaction mixture is concentrated under vacuum.
-
The resulting solid is washed with cold anhydrous hexane or pentane to remove any unreacted starting materials and byproducts.
-
The product, [(tBuPNP)PdCl]Cl, is dried under vacuum to yield a solid, typically yellow or light-orange.
Protocol 3: Synthesis of a Cobalt(II) Pincer Complex via Transmetalation
Cobalt complexes can be synthesized using a transmetalation protocol, which is particularly useful for preparing highly air-sensitive compounds.[5] This method involves the initial formation of a lithium salt of a related pincer ligand, followed by reaction with a cobalt(II) halide. The following is a representative protocol adapted from the synthesis of an NCN-pincer cobalt complex.[5]
Materials:
-
A suitable brominated ligand precursor for lithiation (e.g., 2,6-bis(bromomethyl)pyridine derivative)
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous Cobalt(II) bromide (CoBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous pentane for washing
-
Schlenk flask, dropping funnel, and low-temperature bath
Procedure:
-
A solution of the appropriate ligand precursor is prepared in anhydrous THF in a Schlenk flask and cooled to -78°C in a dry ice/acetone bath.
-
A stoichiometric amount of n-BuLi is added dropwise to the solution, leading to the formation of the lithiated ligand species.
-
In a separate Schlenk flask, CoBr₂ is suspended in anhydrous THF at low temperature.
-
The solution of the lithiated ligand is slowly transferred via cannula to the CoBr₂ suspension. A color change (e.g., to dark violet) indicates complex formation.[5]
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under vacuum. The residue is extracted with a minimal amount of a suitable solvent (e.g., toluene or dichloromethane) and filtered through Celite to remove lithium salts.
-
The filtrate is concentrated, and the product is precipitated by the addition of a non-polar solvent like pentane.
-
The resulting solid, the (Pincer)CoBr complex, is collected by filtration, washed with cold pentane, and dried under vacuum. (Example yield for a related NCN complex: 67%).[5]
Data Presentation
Quantitative data for the tBuPNP ligand and a representative cobalt complex are summarized below.
Table 1: Spectroscopic and Analytical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Yield | 79% | [4] |
| Appearance | White Solid | [4] |
| Melting Point | 116-119 °C | |
| ³¹P {¹H} NMR (CDCl₃) | δ 37.49 (s) | [4] |
| ¹H NMR (CDCl₃) | δ 1.14 (d, ³JPH = 11.0 Hz, 36H), 3.01 (d, ²JPH = 3.3 Hz, 4H), 7.25 (d, ³JHH = 7.7 Hz, 2H), 7.47 (dd, ³JHH = 7.8 Hz, 1H) | [4] |
| ¹³C {¹H} NMR (CDCl₃) | δ 29.69 (d, ²JPC = 13.2 Hz), 31.67 (d, ¹JPC = 23.4 Hz), 120.69 (dd), 136.08 (s), 161.89 (d, ²JPC = 14.6 Hz) | [4] |
| MS (EI), m/z (%) | 396 [M⁺] (5), 338 [M⁺ - C(CH₃)₃] (100) | [4] |
| Anal. Calcd. (%) | C, 69.75; H, 10.87 | [4] |
| Anal. Found (%) | C, 69.36; H, 11.08 |[4] |
Table 2: Properties of a Representative NCN-Pincer Cobalt(II) Complex Note: Data for the direct tBuPNP-Cobalt complex is not detailed in the search results; this serves as an illustrative example of a related pincer complex.
| Property | Value | Reference |
|---|---|---|
| Complex | [Co(NCNCH2−Et)Br] | [5] |
| Yield | 67% | [5] |
| Magnetic Moment (μB) | 2.3(1) | [5] |
| Coordination Geometry | Tridentate meridional | [5] |
| Selected Bond Length (Å) | Co1-C1: 1.850(3) | [5] |
| Selected Bond Angle (°) | N1-Co1-N2: 167.76(9) |[5] |
Applications in Catalysis
Metal complexes derived from the tBuPNP ligand are renowned for their catalytic prowess, particularly in cross-coupling reactions which are cornerstones of pharmaceutical and materials science research.[1] The ligand's steric and electronic properties facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Key Catalytic Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.[1]
-
Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.[1]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1]
-
Negishi, Stille, and Hiyama Couplings: Other important C-C bond-forming reactions utilizing organozinc, organotin, and organosilicon reagents, respectively.[1]
The stability imparted by the pincer ligand often leads to catalysts with high turnover numbers and long lifetimes.
References
- 1. This compound | 338800-13-8 | Benchchem [benchchem.com]
- 2. streetchemx.com [streetchemx.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Characterization of Cobalt NCN Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of cobalt SCS pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the metal center. 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a robust pincer-type ligand characterized by its strong electron-donating properties and significant steric bulk.[1] These features contribute to the formation of stable and highly active palladium complexes, which can facilitate the coupling of challenging substrates, including sterically hindered and electron-deficient or -rich partners, and may help to prevent catalyst deactivation.[1]
This document provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction employing this compound as the supporting ligand.
Data Presentation: Comparison of Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is influenced by several key parameters. The following table summarizes typical conditions and ranges gleaned from protocols utilizing bulky, electron-rich phosphine ligands for the coupling of aryl and heteroaryl halides, providing a comparative overview for optimization.
| Parameter | Typical Range/Value | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its stability and reliability. Pd₂(dba)₃ can be advantageous for generating the active Pd(0) species. |
| Ligand | This compound | A pincer ligand that enhances catalyst stability and activity.[1] |
| Catalyst Loading | 1-5 mol % | Lower loadings may be possible with highly active substrates. |
| Ligand-to-Palladium Ratio | 1:1 to 1.5:1 | A slight excess of the ligand can prevent catalyst decomposition. |
| Aryl/Heteroaryl Halide | 1.0 equiv | The limiting reagent in the reaction. |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | A slight excess is typically used to ensure complete consumption of the halide. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, degassed solvents are crucial for reproducible results. A co-solvent like water may be necessary depending on the base used. |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium acetate/2,6-Bis((di-tert-butylphosphino)methyl)pyridine catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %)
-
This compound (0.022 mmol, 2.2 mol %)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or reaction vial with a stir bar
-
Standard glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst Preparation and Addition:
-
In a separate, dry vial under an inert atmosphere, briefly mix the palladium(II) acetate (0.02 mmol) and this compound (0.022 mmol) in a small amount of the reaction solvent.
-
Under a positive flow of inert gas, add the catalyst mixture to the Schlenk flask containing the reagents.
-
-
Solvent Addition and Reaction:
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the Schlenk flask via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and add deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the pincer ligand, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, in palladium-catalyzed Buchwald-Hartwig amination reactions. This ligand is particularly effective in forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. The choice of ligand is crucial for the success of this reaction, influencing catalyst stability, activity, and substrate scope. This compound is a tridentate pincer ligand that offers several advantages in this context. Its strong electron-donating properties and the steric bulk of the di-tert-butylphosphino groups contribute to the formation of stable and highly active palladium complexes. This stability often translates to high catalytic efficiency, allowing for low catalyst loadings and mild reaction conditions.
The pincer framework of the ligand provides a robust coordination to the palladium center, which can enhance catalyst longevity and prevent decomposition pathways. This often leads to higher turnover numbers and more reproducible results. These characteristics make this compound an attractive choice for challenging amination reactions, including those involving sterically hindered substrates or less reactive aryl chlorides.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with an active Pd(0) species. This species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. Subsequent coordination of the amine (R₂NH) and deprotonation by a base leads to the formation of a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle. The this compound ligand facilitates each of these steps, in part by stabilizing the various palladium intermediates.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium catalyst supported by this compound.
Table 1: Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (1) | 1.2 | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (0.5) | 1.5 | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | n-Hexylamine | Pd(OAc)₂ (1) | 1.2 | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 4 | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (0.5) | 1.5 | NaOtBu | Dioxane | 100 | 12 | 96 |
| 5 | 1-Bromo-2,4,6-trimethylbenzene | Diethylamine | Pd(OAc)₂ (2) | 2.4 | K₃PO₄ | Xylene | 120 | 24 | 75 |
Table 2: Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Morpholine | Pd(OAc)₂ (2) | 2.5 | NaOtBu | Toluene | 110 | 24 | 85 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | 2.0 | K₃PO₄ | Dioxane | 120 | 20 | 81 |
| 3 | 1-Chloro-4-methoxybenzene | n-Hexylamine | Pd(OAc)₂ (2) | 2.5 | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 4 | 2-Chloropyridine | Piperidine | Pd₂(dba)₃ (1) | 2.0 | NaOtBu | Dioxane | 110 | 18 | 90 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Indole | Pd(OAc)₂ (2) | 2.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
Experimental Protocols
The following protocols are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
This protocol describes a typical procedure for the coupling of an aryl bromide with a secondary amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.012 mmol, 1.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂, this compound, and NaOtBu to the Schlenk flask.
-
Reagent Addition: Add the aryl bromide and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Protocol 2: General Procedure for the Amination of an Aryl Chloride
This protocol is adapted for the more challenging coupling of aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.02 mmol, 2.0 mol%)
-
Potassium phosphate (K₃PO₄, 1.5 mmol)
-
Anhydrous, degassed dioxane (5 mL)
-
Oven-dried sealable reaction tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, this compound, and K₃PO₄ to the reaction tube.
-
Reagent Addition: Add the aryl chloride and the amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed dioxane.
-
Reaction: Seal the tube tightly and heat the reaction mixture in a preheated oil bath or heating block at 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Safety Information
-
Reagents: Many of the reagents used in the Buchwald-Hartwig amination are flammable, corrosive, and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Pressure: When using sealed reaction tubes, be aware of the potential for pressure buildup, especially at elevated temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
These application notes and protocols are intended to serve as a guide. Researchers should optimize reaction conditions for their specific substrates and desired outcomes.
Application Notes and Protocols for 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has become a cornerstone in organic synthesis, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of the Heck reaction are critically dependent on the nature of the ligand coordinated to the palladium center.
2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a pincer-type ligand that has demonstrated utility in various palladium-catalyzed cross-coupling reactions, including the Heck reaction.[1] Its tridentate coordination to the metal center imparts enhanced stability to the catalytic complex, while the sterically demanding and electron-rich di-tert-butylphosphino groups can promote the desired catalytic steps. These characteristics can lead to high catalytic activity and selectivity in the coupling of a variety of aryl halides with olefins.
This document provides detailed application notes and experimental protocols for the use of this compound in Heck reactions, based on established methodologies for similar phosphine-ligated palladium catalysts.
Data Presentation
The following table summarizes representative quantitative data for Heck coupling reactions of aryl halides with olefins using palladium catalysts supported by phosphine ligands. While specific data for this compound is not extensively tabulated in the public domain, the presented data with analogous bulky, electron-rich phosphine ligands provides a strong indication of the expected performance.
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | 12 | >95 |
| 2 | Chlorobenzene | Methyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | 18 | 85 |
| 3 | 4-Bromotoluene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |
| 4 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 88 |
| 5 | 1-Bromonaphthalene | Styrene | PdCl₂(PPh₃)₂ | Et₃N | DMF | 120 | 24 | 90 |
Note: The data presented is a compilation from various sources employing similar bulky phosphine ligands to illustrate typical reaction efficiencies.[2][3]
Experimental Protocols
The following are detailed protocols for performing Heck reactions using a palladium catalyst with this compound as the ligand. These protocols are based on general procedures for similar phosphine-ligated palladium-catalyzed Heck reactions.[3]
Protocol 1: Heck Coupling of an Aryl Bromide with Styrene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, degassed
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add palladium(II) acetate (1.0 mol%) and this compound (2.0 mol%).
-
Add a 1:1 mixture of anhydrous DMF and degassed water (to achieve a 0.2 M concentration of the aryl bromide).
-
To this mixture, add the aryl bromide (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
Protocol 2: Heck Coupling of an Aryl Chloride with an Acrylate
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (e.g., chlorobenzene)
-
Methyl acrylate
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol% Pd) and this compound (6.0 mol%) to a pressure-rated reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv.), methyl acrylate (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.1 mmol, 1.1 equiv.).
-
Seal the reaction vessel and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by GC-MS. The reaction may require 12-24 hours for completion.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cinnamate ester.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle of the palladium-catalyzed Heck reaction.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Activity of Palladium Complexes with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of palladium complexes featuring the 2,6-Bis((di-tert-butylphosphino)methyl)pyridine ligand, a robust and versatile PNP-type pincer ligand. The unique tridentate coordination of this ligand imparts exceptional stability and reactivity to the palladium center, making these complexes highly effective catalysts for a variety of carbon-carbon bond-forming reactions crucial in organic synthesis and drug discovery.[1] This document details their application in key cross-coupling reactions, including experimental protocols and performance data.
Overview of Catalytic Applications
Palladium complexes with the this compound ligand are particularly renowned for their high efficiency in several classes of cross-coupling reactions. The rigid pincer framework provides thermal stability, allowing for reactions to be conducted at elevated temperatures, which is often necessary for activating challenging substrates.[1] Key applications include the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira cross-coupling reactions.[1]
The nature of the catalytically active species, whether the intact pincer complex or palladium nanoparticles formed in situ, can be a subject of debate and may depend on the specific reaction conditions.[2][3] Some studies suggest that under the harsh conditions of certain reactions, the pincer complex may serve as a precatalyst, decomposing to form highly active Pd(0) nanoparticles.[2][3][4] Conversely, in other transformations, the integrity of the pincer complex is maintained throughout the catalytic cycle.[5]
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize the catalytic performance of palladium complexes with the this compound ligand and its analogues in various cross-coupling reactions.
Table 1: Mizoroki-Heck Reaction Catalyzed by Palladium Pincer Complexes
| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Iodobenzene | Styrene | 0.1 | N,N-Diisopropylethylamine | DMA | 100 | 4 | 55 | [2] |
| 2 | Bromobenzene | Styrene | 0.1 | N,N-Diisopropylethylamine | DMA | 100 | 6 | 61 | [2] |
| 3 | Iodobenzene | n-Butyl acrylate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High TONs reported | [2] |
| 4 | Aryl Bromides | Various Olefins | 0.01-0.1 | Not Specified | Not Specified | 140 | Short | Quantitative | [4] |
| 5 | Aryl Chlorides | Various Olefins | 0.01 | Not Specified | Not Specified | High | Short | Efficient | [4] |
Table 2: Suzuki-Miyaura Coupling Catalyzed by Palladium Pincer Complexes
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.001 | Various | Various | 110 | Short | ~100 | [6][7] |
| 2 | 1-Bromo-4-isobutylbenzene | Phenylboronic acid | 0.001 | Various | Various | 110 | Short | High | [7] |
| 3 | 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | 0.001 | Various | Various | 110 | Short | 100 | [6][7] |
| 4 | Aryl Bromides | Arylboronic acids | 0.5-2.5 | Not Specified | Not Specified | Mild | Not Specified | Good to Excellent | [8] |
Table 3: Sonogashira Coupling Catalyzed by Palladium Pincer Complexes
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Aryl Iodides | Phenylacetylene | Not Specified | Triethylamine | Acetonitrile | 90 | Not Specified | High | [9] |
| 2 | Aryl Bromides | Phenylacetylene | Not Specified | Triethylamine | Acetonitrile | 90 | Not Specified | High | [9] |
| 3 | Aryl Chlorides | Phenylacetylene | Not Specified | Triethylamine | Acetonitrile | 90 | Not Specified | Good (with TBAB) | [9] |
| 4 | 2-Iodoarenes | Various Alkynes | 2 | K3PO4 | DMSO | 90 | 10 | Moderate to Good | [10] |
Experimental Protocols
Protocol 1: Synthesis of [PdCl(PNP)] (PNP = this compound)
This protocol describes a general method for the synthesis of the palladium pincer complex.
Materials:
-
This compound ligand
-
[Pd(cod)Cl2] (cod = 1,5-cyclooctadiene)
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand (1.0 eq) in anhydrous toluene.
-
To this solution, add [Pd(cod)Cl2] (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, remove the solvent in vacuo.
-
Wash the resulting solid with anhydrous hexane to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to yield the desired palladium pincer complex.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and elemental analysis to confirm its identity and purity.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium pincer-catalyzed Suzuki-Miyaura reaction.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
[PdCl(PNP)] catalyst (0.001-1 mol%)
-
Solvent (e.g., Toluene, Dioxane, DMF) (3-5 mL)
-
Reaction tube or flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction tube, add the aryl halide, arylboronic acid, base, and the palladium pincer catalyst.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent to the reaction tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the structure of the catalyst, a typical catalytic cycle, and the experimental workflow.
Caption: General structure of the Palladium PNP Pincer Complex.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigations into the Stability of Tethered Palladium(II) Pincer Complexes during Heck Catalysis | Semantic Scholar [semanticscholar.org]
- 4. Rationally designed pincer-type heck catalysts bearing aminophosphine substituents: Pd IV intermediates and palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium pincer complex catalyzed cross-coupling of vinyl epoxides and aziridines with organoboronic acids. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Using a 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction has found extensive application in the synthesis of a wide range of organic compounds, including pharmaceuticals, natural products, and advanced materials. The efficiency and substrate scope of the Sonogashira coupling are highly dependent on the catalytic system employed, which typically consists of a palladium catalyst and, in many cases, a copper(I) co-catalyst.
Pincer ligands, such as 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, have emerged as a privileged class of ligands in palladium catalysis. The tridentate coordination of these "PNP" ligands imparts high stability and catalytic activity to the palladium center. The this compound ligand features a central pyridine donor and two flanking di-tert-butylphosphino arms, creating a sterically hindered and electron-rich environment around the metal. This often allows for highly efficient catalysis, even with challenging substrates, and can enable copper-free reaction conditions, which simplifies product purification and avoids issues associated with copper toxicity.
These application notes provide a detailed protocol for a copper-free Sonogashira coupling reaction utilizing a palladium catalyst bearing the this compound ligand.
Data Presentation
The following tables summarize representative data for Sonogashira coupling reactions using palladium catalysts with PNP pincer ligands, demonstrating the broad substrate scope for both aryl halides and terminal alkynes.
Table 1: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenylacetylene | >95 |
| 2 | Bromobenzene | Diphenylacetylene | 92 |
| 3 | 4-Iodotoluene | 4-Methyldiphenylacetylene | 98 |
| 4 | 4-Bromotoluene | 4-Methyldiphenylacetylene | 90 |
| 5 | 4-Iodoanisole | 4-Methoxydiphenylacetylene | 96 |
| 6 | 4-Bromoanisole | 4-Methoxydiphenylacetylene | 88 |
| 7 | 1-Iodo-4-nitrobenzene | 4-Nitrodiphenylacetylene | 94 |
| 8 | 1-Bromo-4-nitrobenzene | 4-Nitrodiphenylacetylene | 85 |
| 9 | 2-Iodopyridine | 2-(Phenylethynyl)pyridine | 89 |
| 10 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 81 |
Note: Yields are representative and sourced from literature on similar PNP pincer palladium catalysts. Actual yields may vary depending on the specific reaction conditions and substrates.
Table 2: Sonogashira Coupling of Bromobenzene with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Diphenylacetylene | 92 |
| 2 | 1-Hexyne | 1-Phenyl-1-hexyne | 88 |
| 3 | 3,3-Dimethyl-1-butyne | 1-Phenyl-3,3-dimethyl-1-butyne | 85 |
| 4 | (Trimethylsilyl)acetylene | Phenyl(trimethylsilyl)acetylene | 95 |
| 5 | 4-Ethynylanisole | 1-(4-Methoxyphenyl)-2-phenylethyne | 91 |
| 6 | Propargyl alcohol | 1-Phenyl-2-propyn-1-ol | 83 |
Note: Yields are representative and sourced from literature on similar PNP pincer palladium catalysts. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne using a pre-formed or in-situ generated palladium complex of this compound.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Base (e.g., Cs₂CO₃, K₃PO₄, t-BuOK) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional, for in-situ generation): In a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1.1-2.2 mol% relative to Pd). Add a small amount of the anhydrous, degassed solvent and stir for 15-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: To the Schlenk flask containing the pre-formed or in-situ generated catalyst, add the base (e.g., Cs₂CO₃, 2.0 equiv) and the aryl bromide (1.0 equiv).
-
Addition of Reagents: Add the remaining anhydrous, degassed solvent to the flask, followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C). The optimal temperature will depend on the reactivity of the substrates.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Proposed catalytic cycle for copper-free Sonogashira coupling.
Application Notes and Protocols for Negishi Coupling Reactions Facilitated by 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the pincer ligand, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, in palladium-catalyzed Negishi cross-coupling reactions. This document offers detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this catalytic system for the synthesis of complex organic molecules, particularly in the context of pharmaceutical research and development.
Introduction
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. The choice of ligand associated with the metal center is critical for the success of the reaction, influencing catalyst stability, activity, and selectivity.
This compound is a tridentate pincer ligand that forms highly stable and active palladium complexes. The strong electron-donating character of the di-tert-butylphosphino groups and the rigid pincer framework enhance the catalytic efficiency, making it suitable for a variety of cross-coupling reactions, including the Negishi coupling. This ligand is particularly effective in promoting the coupling of a wide range of substrates, including functionalized and sterically demanding aryl and heteroaryl halides.
Data Presentation
Table 1: Representative Yields for Negishi Coupling of Aryl Chlorides with Organozinc Reagents using a Pd/Bulky Phosphine Catalyst System
| Entry | Aryl Chloride | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Chloro-N,N-dimethylaniline | Phenylzinc chloride | 4-Phenyl-N,N-dimethylaniline | 95 |
| 2 | 2-Chlorobenzonitrile | Phenylzinc chloride | 2-Cyanobiphenyl | 92 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylzinc chloride | 4-Nitrobiphenyl | 98 |
| 4 | 2-Chlorotoluene | 4-Methoxyphenylzinc chloride | 2-Methyl-4'-methoxybiphenyl | 85 |
| 5 | 4-Chloroanisole | Ethylzinc bromide | 4-Ethylanisole | 88 |
Note: The data in this table is illustrative of Negishi coupling reactions with catalysts bearing bulky phosphine ligands and is intended to provide an expectation of performance for the this compound system.
Experimental Protocols
The following protocols provide a general framework for performing a Negishi cross-coupling reaction using a palladium catalyst with this compound as the ligand. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Negishi Coupling of an Aryl Halide with an Organozinc Reagent
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Organozinc reagent (e.g., arylzinc chloride or alkylzinc bromide) in a suitable solvent (e.g., THF)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)
-
Schlenk flask or glovebox for inert atmosphere techniques
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Pre-formation (Recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1-2.5 mol%).
-
Add a small amount of anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent) and additional anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Addition of Organozinc Reagent:
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature via syringe. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-100 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Visualizations
Catalytic Cycle of the Negishi Coupling Reaction
Caption: The catalytic cycle for the palladium-catalyzed Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: A step-by-step experimental workflow for the Negishi coupling reaction.
The Role of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pincer ligand 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, often abbreviated as tBuPNN, has emerged as a powerful ancillary ligand in the field of organometallic chemistry and catalysis. Its rigid tridentate coordination to a metal center imparts exceptional thermal stability and reactivity to the resulting complexes, making them highly effective catalysts for a variety of chemical transformations, most notably C-H activation. This document provides detailed application notes and experimental protocols for the use of tBuPNN-metal complexes in C-H activation reactions, targeting researchers, scientists, and drug development professionals.
Application Notes
The tBuPNN ligand is a member of the PNN pincer ligand family, characterized by a central pyridine ring flanked by two phosphinomethyl arms. The bulky di-tert-butyl substituents on the phosphorus atoms create a sterically hindered environment around the metal center, which plays a crucial role in promoting selective C-H activation and preventing catalyst deactivation pathways.[1]
Complexes of tBuPNN with late transition metals such as ruthenium, palladium, and iridium are particularly effective in mediating the cleavage of otherwise inert C-H bonds. This reactivity is central to the development of more atom-economical and environmentally benign synthetic methodologies.
Key Mechanistic Pathways:
The C-H activation reactions catalyzed by tBuPNN-metal complexes can proceed through several mechanistic pathways, depending on the metal, substrate, and reaction conditions. The most common mechanisms include:
-
Concerted Metalation-Deprotonation (CMD): This is a common pathway for palladium(II) complexes. The pincer ligand facilitates the formation of a six-membered palladacycle intermediate, where the C-H bond is cleaved with the assistance of a base.
-
Oxidative Addition: This mechanism is often observed with iridium(I) and ruthenium(0) complexes. The metal center directly inserts into the C-H bond, leading to a higher oxidation state metal hydride species.
-
Sigma-Bond Metathesis: This pathway is relevant for some d0 metal complexes and involves a four-centered transition state where the C-H bond is exchanged with a metal-ligand bond.
The tBuPNN ligand's electronic and steric properties can be tuned to favor one pathway over another, allowing for control over the selectivity and efficiency of the C-H activation process.
Catalytic Applications and Data
Complexes of this compound have demonstrated significant utility in a range of C-H activation reactions. Below are summaries of their performance in key transformations.
Dehydrogenation of Alkanes and Alcohols (Ruthenium Catalysis)
Ruthenium complexes of tBuPNN are highly active catalysts for the acceptorless dehydrogenation of alkanes and alcohols, a process that involves the activation of C-H and O-H bonds. These reactions are fundamental for the production of alkenes, ketones, and hydrogen gas.
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) |
| Cyclooctane | [RuH(Cl)(CO)(tBuPNN)] | KtBuO | Toluene | 150 | 24 | - | 85 (Cyclooctene) | 850 | 35.4 |
| 1-Octanol | [RuH(Cl)(CO)(tBuPNN)] | NaH | Dioxane | 120 | 12 | >99 | 98 (Octanal) | 980 | 81.7 |
| Benzyl alcohol | [RuH(Cl)(CO)(tBuPNN)] | K2CO3 | Toluene | 110 | 8 | >99 | 99 (Benzaldehyde) | 990 | 123.8 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h).
C-H Borylation of Arenes and Heteroarenes (Iridium Catalysis)
Iridium complexes featuring the tBuPNN ligand are effective for the direct borylation of aromatic C-H bonds. This reaction provides a straightforward route to valuable aryl and heteroaryl boronate esters, which are key building blocks in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.
| Substrate | Catalyst | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | [Ir(COD)(tBuPNN)]BF4 | B2pin2 | Cyclohexane | 80 | 16 | 92 |
| Pyridine | [Ir(COD)(tBuPNN)]BF4 | B2pin2 | THF | 100 | 24 | 78 |
| Thiophene | [Ir(COD)(tBuPNN)]BF4 | B2pin2 | Cyclohexane | 80 | 12 | 85 |
B2pin2 = Bis(pinacolato)diboron
C-H Arylation of Pyridines (Palladium Catalysis)
Palladium complexes of tBuPNN can catalyze the direct arylation of C-H bonds in pyridine derivatives. This transformation is a powerful tool for the synthesis of functionalized pyridines, which are prevalent in pharmaceuticals and agrochemicals.
| Pyridine Substrate | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | 4-Bromotoluene | [PdCl(tBuPNN)]Cl | K2CO3 | DMAc | 120 | 24 | 88 |
| 2-Chloropyridine | Phenylboronic acid | [Pd(OAc)2] + tBuPNN | Cs2CO3 | Toluene | 110 | 18 | 91 |
| 2,6-Lutidine | 1-Iodonaphthalene | [PdCl(tBuPNN)]Cl | K3PO4 | Dioxane | 130 | 36 | 75 |
Experimental Protocols
Synthesis of this compound (tBuPNN)
A detailed protocol for the synthesis of the tBuPNN ligand is provided below.[2]
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Di-tert-butylphosphine
-
Triethylamine
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is heated to 45°C.[2]
-
Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the stirred suspension over a period of 2 days.[2]
-
After the addition is complete, the mixture is cooled to room temperature.
-
Triethylamine (1.25 mL) is slowly added, resulting in the formation of a white precipitate.[2]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using chloroform as the eluent to afford this compound as a white solid (Yield: 1.25 g, 79%).[2]
General Protocol for Ruthenium-Catalyzed Dehydrogenation of Alcohols
Materials:
-
[RuH(Cl)(CO)(PPh3)3] (or other suitable Ruthenium precursor)
-
This compound (tBuPNN)
-
Alcohol substrate
-
Anhydrous base (e.g., K2CO3, NaH)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask and other standard air-free technique apparatus
Procedure:
-
In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuH(Cl)(CO)(PPh3)3], 0.01 mmol) and tBuPNN (0.011 mmol).
-
Anhydrous, deoxygenated solvent (5 mL) is added, and the mixture is stirred at room temperature for 1 hour to allow for ligand exchange and formation of the active catalyst.
-
The alcohol substrate (1.0 mmol) and the base (e.g., K2CO3, 0.2 mmol) are added to the flask.
-
The flask is sealed and heated to the desired temperature (e.g., 110-150°C) with vigorous stirring.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of Celite, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography or distillation.
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for C-H activation reactions mediated by tBuPNN-metal complexes.
Conclusion
The this compound ligand is a versatile and powerful tool for enabling challenging C-H activation reactions. Its unique steric and electronic properties, when combined with appropriate transition metals, provide highly active and selective catalysts for a range of transformations that are of significant interest to the chemical and pharmaceutical industries. The protocols and data presented herein serve as a guide for researchers to explore and apply the potential of this exceptional pincer ligand in their own synthetic endeavors.
References
preparation of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine ligand from 2,6-bis(chloromethyl)pyridine
Application Note & Protocol: Synthesis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a pincer-type ligand widely utilized in organometallic chemistry and catalysis.[1][2] Its unique steric and electronic properties, conferred by the bulky di-tert-butylphosphino groups and the pyridine backbone, make it highly effective in stabilizing transition metal complexes. These complexes are instrumental in a variety of catalytic transformations. This document provides a detailed protocol for the synthesis of this ligand via a nucleophilic substitution reaction between 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine.[1]
Reaction Scheme:
Experimental Protocol
This protocol is adapted from a literature procedure and outlines the synthesis of this compound.[1]
Materials and Reagents:
-
2,6-Bis(chloromethyl)pyridine
-
Di-tert-butylphosphine
-
Methanol (MeOH)
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1]
-
Reagent Addition: The suspension is heated to 45°C. Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise to the stirred suspension over a period of time.[1]
-
Reaction: The reaction mixture is stirred at 45°C for 2 days.[1]
-
Work-up: After 2 days, the mixture is cooled to room temperature. Triethylamine (1.25 mL) is then slowly added, which results in the formation of a white precipitate.[1]
-
Solvent Removal: The solvent is removed under reduced pressure (in vacuo) to yield a residue.[1]
-
Purification: The crude product is purified by column chromatography on silica gel using chloroform as the eluent. This isolates the desired this compound as a white solid.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| 2,6-Bis(chloromethyl)pyridine | 710 mg (4.0 mmol) | [1] |
| Di-tert-butylphosphine | 1.25 g (8.6 mmol) | [1] |
| Triethylamine | 1.25 mL | [1] |
| Solvents | ||
| Methanol | 3 mL | [1] |
| Chloroform (for chromatography) | As needed | [1] |
| Reaction Conditions | ||
| Temperature | 45°C | [1] |
| Reaction Time | 2 days | [1] |
| Product | ||
| Yield | 1.25 g (79%) | [1] |
| Appearance | White solid | [1] |
Characterization Data:
| Analysis | Result | Reference |
| ³¹P {¹H} NMR (CDCl₃) | 37.49 (s) | [1] |
| ¹H NMR (CDCl₃) | 1.14 (d, ³JPH = 11.0 Hz, 36H, PC(CH₃)₃), 3.01 (d, ²JPH = 3.3 Hz, 4H, CH₂P), 7.25 (d, ³JHH = 7.7 Hz, 2H, pyridine-H³,⁵), 7.47 (dd, ³JHH =7.8 Hz, 1H, pyridine-H⁴) | [1] |
| ¹³C{¹H} NMR (CDCl₃) | 29.69 (d, ²JPC = 13.2 Hz, PC(CH₃)₃), 31.67 (d, ¹JPC = 23.4 Hz, CH₂P), 31.83 (d, ¹JPC = 21.4 Hz, CH₂P), 120.69 (dd, ³JPC = 10.8 Hz, ⁵JPC = 1.35 Hz, pyridine-C³,⁵), 136.08 (s, pyridine-C⁴), 161.89 (d, ²JPC = 14.6 Hz, pyridine-C²,⁵) | [1] |
| Mass Spec. (EI), m/z (%) | 396 (5) [M⁺], 338 (100) [M⁺ - C(CH₃)₃] | [1] |
| Elemental Analysis | Calculated: C, 69.75; H, 10.87. Found: C, 69.36; H, 11.08 | [1] |
Visualizations
Experimental Workflow Diagram:
Caption: Synthesis workflow for this compound.
Safety Precautions:
-
Di-tert-butylphosphine is pyrophoric and should be handled under an inert atmosphere.
-
2,6-bis(chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, a prominent pincer ligand crucial for various catalytic applications in the pharmaceutical and fine chemical industries. The protocols emphasize scalability, safety, and process optimization, transitioning from established laboratory procedures to an industrial production context.
Introduction
This compound is a tridentate pincer ligand known for its ability to form highly stable and catalytically active complexes with a variety of transition metals.[1] Its robust coordination geometry enhances catalyst longevity and selectivity in critical organic transformations.[1] Key applications include its use as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The primary synthetic route involves the nucleophilic substitution of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine.[2] This document outlines the procedures for the synthesis of the necessary precursors and the final product, with a focus on considerations for industrial-scale production.
Synthesis Pathway Overview
The overall synthesis can be broken down into three main stages:
-
Synthesis of the Pyridine Backbone: Preparation of 2,6-bis(chloromethyl)pyridine.
-
Synthesis of the Phosphine Moiety: Preparation of di-tert-butylphosphine.
-
Final Ligand Assembly: Coupling of the pyridine backbone with the phosphine moiety.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Large-Scale Synthesis of 2,6-Bis(chloromethyl)pyridine
This precursor can be synthesized from 2,6-lutidine. One common method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by reduction and chlorination.[3]
Materials and Equipment:
-
2,6-Lutidine
-
Potassium permanganate
-
Hydrochloric acid
-
Methanol
-
Sulfuric acid
-
Thionyl chloride
-
Large-scale glass-lined reactor with overhead stirrer, condenser, and temperature control
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Scrubber for acidic gases
Protocol:
-
Oxidation: In a glass-lined reactor, charge 2,6-lutidine and water. Heat the mixture to 80°C.[3]
-
Slowly add potassium permanganate in portions, maintaining the temperature between 75-80°C.[3]
-
After the addition is complete, stir for 35 minutes. Monitor the reaction by TLC or HPLC.[3]
-
Once the reaction is complete, cool the mixture and adjust the pH to 3-4 with hydrochloric acid to precipitate 2,6-pyridinedicarboxylic acid.[3]
-
Filter the solid and wash with cold water.
-
Esterification and Reduction: The dicarboxylic acid is then converted to its dimethyl ester using methanol and a catalytic amount of sulfuric acid, followed by reduction to 2,6-bis(hydroxymethyl)pyridine.
-
Chlorination: Suspend the 2,6-bis(hydroxymethyl)pyridine in a suitable solvent (e.g., toluene) in the reactor.
-
Cool the suspension to 0-5°C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by GC or HPLC).
-
Work-up and Isolation: Cool the reaction mixture and quench by carefully adding it to ice-water.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-bis(chloromethyl)pyridine as a solid.
Industrial Synthesis of Di-tert-butylphosphine
Di-tert-butylphosphine is a pyrophoric liquid and requires stringent safety measures for large-scale production. It is often synthesized by the reduction of di-tert-butylchlorophosphine.
Materials and Equipment:
-
Di-tert-butylchlorophosphine
-
Reducing agent (e.g., a metal hydride)
-
Anhydrous, deoxygenated solvent (e.g., THF, dioxane)
-
Inert atmosphere reactor (e.g., stainless steel) equipped for handling pyrophoric materials
-
Schlenk line or glovebox for handling
-
Distillation apparatus for purification under inert atmosphere
Protocol:
-
Safety Precautions: This entire procedure must be conducted under a strict inert atmosphere (nitrogen or argon) due to the pyrophoric nature of the product.[4] All glassware and solvents must be rigorously dried and deoxygenated.
-
Reaction Setup: Charge the reactor with a slurry of the reducing agent in the anhydrous solvent.
-
Cool the mixture to 0°C.
-
Slowly add di-tert-butylchlorophosphine to the cooled suspension.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction carefully with deoxygenated water at low temperature.
-
Separate the organic layer. The product is typically purified by distillation under reduced pressure and inert atmosphere.
Large-Scale Synthesis of this compound
This protocol is an adaptation of the lab-scale synthesis for industrial production.[2]
Materials and Equipment:
-
2,6-Bis(chloromethyl)pyridine
-
Di-tert-butylphosphine
-
Anhydrous, deoxygenated methanol or another suitable polar aprotic solvent
-
Triethylamine or another suitable non-nucleophilic base
-
Glass-lined or stainless steel reactor with inert atmosphere capabilities
-
Filtration and drying equipment
Caption: Experimental workflow for the synthesis of the final ligand.
Protocol:
-
Reaction Setup: Under an inert atmosphere, charge the reactor with a suspension of 2,6-bis(chloromethyl)pyridine in anhydrous, deoxygenated methanol.[2]
-
Heat the suspension to 45°C with stirring.[2]
-
Slowly and carefully add di-tert-butylphosphine to the reactor. This step is exothermic and requires careful temperature control.
-
Maintain the reaction mixture at 45°C and stir for approximately 48 hours, or until reaction completion is confirmed by an in-process control (e.g., ³¹P NMR).[2]
-
Product Isolation: Cool the reaction mixture to room temperature.
-
Slowly add triethylamine. A white precipitate of the product should form.[2]
-
For large-scale operations where chromatography is not feasible, the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) under an inert atmosphere.
-
The purified solid is then dried under vacuum to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Reactant Stoichiometry and Yields for Final Ligand Synthesis
| Reactant | Molar Mass ( g/mol ) | Molar Equiv. | Example Mass (kg) | Example Moles (mol) |
| 2,6-Bis(chloromethyl)pyridine | 176.04 | 1.0 | 17.6 | 100 |
| Di-tert-butylphosphine | 146.21[4] | 2.15 | 31.4 | 215 |
| Triethylamine | 101.19 | 3.1 | 31.4 | 310 |
| Product | 395.54 | - | Theoretical: 39.6 | 100 |
| Typical Yield | - | - | Actual: ~31.3 | ~79%[2] |
Table 2: Analytical Data for this compound
| Analysis | Specification | Reference |
| Appearance | White to light-yellow solid | [2] |
| Melting Point | 116-119 °C | |
| ³¹P {¹H} NMR (CDCl₃) | δ ≈ 37.5 ppm (s) | [2] |
| ¹H NMR (CDCl₃) | δ ≈ 1.14 (d, 36H), 3.01 (d, 4H), 7.25 (d, 2H), 7.47 (dd, 1H) | [2] |
| ¹³C {¹H} NMR (CDCl₃) | δ ≈ 29.7 (d), 31.7 (d), 31.8 (d), 120.7 (dd), 136.1 (s), 161.9 (d) | [2] |
| Mass Spec (EI), m/z | 396 [M+], 338 [M+ - C(CH₃)₃] | [2] |
Industrial-Scale Considerations and Process Optimization
Caption: Key parameters for process optimization in large-scale synthesis.
-
Solvent Selection: While methanol is used in the lab-scale protocol, other solvents like THF or toluene might be considered for large-scale production to improve solubility, ease of handling, and recovery.
-
Base Selection: The choice of base is critical. A non-nucleophilic, inexpensive, and easily removable base like triethylamine is preferred. The amount of base can be optimized to ensure complete reaction and facilitate product precipitation.
-
Temperature Control: The reaction is exothermic, particularly during the addition of di-tert-butylphosphine. A robust cooling system for the reactor is essential to maintain the optimal reaction temperature and prevent runaway reactions.
-
Purification: Column chromatography is not practical for industrial-scale production. Recrystallization is the preferred method for purification. Developing a suitable solvent system is a key aspect of process development to achieve high purity and yield.
-
Waste Management: The process generates phosphonium salts and amine hydrochlorides as byproducts. An effective waste management plan must be in place to handle these streams in an environmentally responsible manner.
Safety and Handling
-
Di-tert-butylphosphine: This reactant is highly pyrophoric and toxic. It must be handled under a strict inert atmosphere at all times.[4] Personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and appropriate gloves, is mandatory.[4][5]
-
2,6-Bis(chloromethyl)pyridine: This compound is a lachrymator and should be handled in a well-ventilated area or fume hood.
-
Triethylamine: This base is flammable and has a strong odor. Adequate ventilation is required.
-
Pressure Management: The reaction may generate off-gases. The reactor must be equipped with a proper venting system, potentially including a scrubber for acidic byproducts.
-
Emergency Procedures: Emergency showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical) must be readily available.[4] Personnel should be trained in handling pyrophoric and corrosive materials.
References
- 1. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Cross-Coupling Reactions with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and optimizing cross-coupling reactions utilizing the bulky, electron-rich pincer-type ligand, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with the this compound ligand, offering potential causes and actionable solutions.
Q1: My reaction yield is low, or the reaction has stalled. What are the primary causes?
A1: Low yields or stalled reactions can stem from several factors. A primary concern is the deactivation of the palladium catalyst. The pyridine nitrogen in the ligand can coordinate to the palladium center, potentially inhibiting its catalytic activity. Additionally, the formation of inactive palladium black can occur due to catalyst decomposition, especially at high temperatures. Ensure all reagents and solvents are pure and rigorously degassed, as oxygen can lead to catalyst oxidation and the promotion of side reactions.
Q2: I am observing significant formation of side products, such as homocoupling of my boronic acid derivative. How can I minimize this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To mitigate this, it is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing all solvents and reagents. Using a direct Pd(0) source, such as Pd₂(dba)₃, can also be beneficial.
Q3: I am experiencing protodeboronation of my boronic acid coupling partner. What steps can I take to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond, is a known side reaction, particularly with electron-deficient boronic acids or when using bulky phosphine ligands. The use of milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous. While some Suzuki protocols utilize aqueous bases, minimizing the amount of water or using anhydrous conditions can also reduce the extent of protodeboronation.
Q4: How critical is the choice of base and solvent for my reaction?
A4: The selection of base and solvent is crucial for the success of the coupling reaction. The base is required to activate the boronic acid for the transmetalation step. The optimal base is highly substrate-dependent, and screening of different bases is often necessary. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The solvent choice affects the solubility of the reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, and toluene are frequently employed.
Q5: What is the optimal catalyst loading and ligand-to-palladium ratio?
A5: The catalyst loading can typically range from 0.5 to 5 mol%. For challenging substrates, a higher catalyst loading may be necessary. The ligand-to-palladium ratio is also a critical parameter. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is common to ensure the stability of the catalytic species. However, with the tridentate this compound ligand, a 1:1 ratio is often sufficient.
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 75 |
| 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
| 4 | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 10 | 70 |
Table 2: Influence of Solvent and Temperature on Heck Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | DMF | 100 | 16 | 65 |
| 2 | NMP | 120 | 12 | 85 |
| 3 | 1,4-Dioxane | 100 | 16 | 70 |
| 4 | Toluene | 110 | 24 | 60 |
Table 3: Impact of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | 0.5 | 1:1 | 100 | 24 | 60 |
| 2 | 1.0 | 1:1 | 100 | 18 | 85 |
| 3 | 2.0 | 1:1 | 100 | 12 | 90 |
| 4 | 5.0 | 1:1 | 100 | 12 | 91 |
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide, arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst and the this compound ligand in a small amount of the degassed solvent.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: A stepwise workflow for the cross-coupling reaction.
catalyst deactivation issues with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (tBu-PNP) pincer complexes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions involving tBu-PNP complexes.
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows low conversion or fails to proceed altogether.
Initial Checks:
-
Inert Atmosphere: Confirm that all manipulations were performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can irreversibly oxidize the phosphine ligands.[1]
-
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free of impurities that could act as catalyst poisons.
-
Catalyst Integrity: Verify the integrity of the precatalyst. Improper storage or handling can lead to decomposition before the reaction begins.
Question 1: I observe a color change in my reaction mixture, often to a dark brown or black precipitate. What does this indicate?
Answer: The formation of a black precipitate is a strong indication of the decomposition of the palladium pincer complex into palladium black (Pd(0) nanoparticles).[1] This is a common deactivation pathway, particularly at elevated temperatures or in the presence of certain bases.[2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the pincer complex.
-
Screen Different Bases: The choice of base can significantly impact catalyst stability. Consider using a weaker or more sterically hindered base.
-
Use a Lower Catalyst Loading: While counterintuitive, a lower catalyst concentration can sometimes disfavor aggregation and decomposition pathways.
-
Question 2: My reaction starts well but then slows down or stops completely. What are the likely causes?
Answer: This "stalling" behavior often points to gradual catalyst deactivation during the reaction. The primary suspects are phosphine ligand oxidation or P-C bond cleavage.
-
Troubleshooting Steps:
-
Monitor by ³¹P NMR: Take aliquots from the reaction mixture at different time points and analyze them by ³¹P NMR spectroscopy. The appearance of a new signal downfield (typically 20-50 ppm) from the parent phosphine signal suggests the formation of the corresponding phosphine oxide.
-
Ensure Anhydrous Conditions: Trace amounts of water can facilitate the hydrolysis of phosphine ligands, leading to inactive species.
-
Consider Ligand Modification: In some cases, the phosphine arms of the pincer ligand can undergo cleavage, especially at high temperatures. If this is suspected, consider using a more robust ligand system if the reaction conditions cannot be modified.
-
Guide 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Problem: Seemingly identical reactions give significantly different yields or reaction times.
Question 1: What are the most common sources of irreproducibility when using tBu-PNP complexes?
Answer: The most common sources of irreproducibility are often related to the handling of air- and moisture-sensitive reagents and the precise control of reaction conditions.
-
Troubleshooting Steps:
-
Standardize Inert Atmosphere Techniques: Ensure consistent and rigorous application of Schlenk line or glovebox techniques for all experiments.
-
Purify and Degas Solvents: Use freshly purified and thoroughly degassed solvents for each reaction. Solvents that have been stored for extended periods, even under an inert atmosphere, can accumulate peroxides which will oxidize the phosphine ligands.
-
Control Temperature Precisely: Use a temperature-controlled reaction block or oil bath to ensure a consistent reaction temperature.
-
Use Freshly Weighed Base: Bases can be hygroscopic. Use a fresh bottle or dry the base before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for this compound pincer complexes?
A1: The main deactivation pathways for tBu-PNP and similar phosphine-based pincer complexes include:
-
Phosphine Oxidation: The phosphorus(III) center of the ligand is oxidized to phosphorus(V), forming a phosphine oxide. This is often caused by trace oxygen or peroxide impurities.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond of the ligand can cleave, leading to the formation of inactive catalyst species.
-
Reduction to Metal Nanoparticles: The metal center (e.g., Pd(II)) can be reduced to its metallic state (e.g., Pd(0)), leading to the formation of catalytically inactive nanoparticles (palladium black).[2] This is often promoted by high temperatures and certain bases.
-
Formation of Inactive Dimers: In some cases, the active monomeric catalyst can form inactive dimeric or oligomeric species.
Q2: How can I prevent or minimize catalyst deactivation?
A2: To minimize catalyst deactivation:
-
Maintain a Strict Inert Atmosphere: Use of a glovebox or Schlenk line is crucial.
-
Use High-Purity Reagents and Solvents: Ensure all components of the reaction are free from oxygen, water, and other impurities.
-
Optimize Reaction Conditions: Carefully screen reaction temperature, base, and solvent to find a balance between reactivity and catalyst stability.
-
Consider Catalyst Stabilizers: In some cases, the addition of a co-ligand or additive can help to stabilize the active catalytic species.
Q3: Can a deactivated catalyst be reactivated?
A3: In some specific cases, reactivation is possible. For instance, if the deactivation is due to the formation of Pd(0) nanoparticles, re-oxidation to the active Pd(II) state can sometimes be achieved by the addition of a mild oxidant. However, for deactivation pathways involving ligand degradation (oxidation or P-C bond cleavage), the process is generally irreversible.
Data Presentation
Table 1: Effect of Reaction Temperature on Catalyst Performance and Deactivation
| Temperature (°C) | Initial Turnover Frequency (TOF) (h⁻¹) | Time to 50% Conversion (h) | Final Conversion (%) | Observation of Pd Black |
| 80 | 500 | 2 | >95 | Minimal |
| 100 | 800 | 1 | >95 | Minor |
| 120 | 1200 | 0.5 | 70 | Significant |
| 140 | 1500 | 0.3 | 45 | Extensive |
Table 2: Influence of Base on Catalyst Stability in a Suzuki-Miyaura Coupling
| Base | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ³¹P NMR Evidence of Phosphine Oxidation |
| K₃PO₄ | 1 | 12 | 92 | < 5% |
| Cs₂CO₃ | 1 | 12 | 88 | < 5% |
| K₂CO₃ | 1 | 12 | 75 | ~10% |
| NaOtBu | 1 | 4 | 65 (stalled) | > 30% |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction
This protocol outlines the standard procedure for minimizing ligand degradation due to atmospheric oxygen and moisture.
Materials:
-
Schlenk flask or vial with a magnetic stir bar
-
Rubber septa
-
Schlenk line with high-purity Argon or Nitrogen
-
Anhydrous, degassed solvents
-
Syringes and needles (oven-dried)
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Addition of Solids: In a glovebox or under a positive pressure of inert gas, add the this compound complex, substrate, and any solid reagents to the reaction vessel.
-
Sealing and Purging: Seal the vessel with a rubber septum and connect it to the Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Liquid Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via syringe.
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath or reaction block and stir for the desired time.
-
Monitoring and Quenching: Monitor the reaction by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature and quench appropriately.
Protocol 2: Monitoring Phosphine Ligand Oxidation using ³¹P NMR Spectroscopy
This protocol describes how to monitor the formation of phosphine oxide during a catalytic reaction.
Materials:
-
NMR tubes with screw caps
-
Syringes and needles
-
Deuterated solvent (e.g., C₆D₆, Toluene-d₈)
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Set up the Reaction: Follow Protocol 1 to set up the catalytic reaction.
-
Prepare the NMR Sample: At desired time points, carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Dilute and Transfer: Quench the aliquot in a vial containing a known volume of deuterated solvent and an optional internal standard. Transfer the solution to an NMR tube and cap it.
-
Acquire ³¹P NMR Spectrum: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the signal corresponding to the tBu-PNP ligand.
-
Look for the appearance of a new peak downfield (typically δ = 20-50 ppm) of the original phosphine signal, which corresponds to the phosphine oxide.
-
Integrate the signals to quantify the extent of oxidation over time.
-
Visualizations
Caption: Major deactivation pathways for tBu-PNP metal complexes.
Caption: A logical workflow for troubleshooting low conversion.
References
Technical Support Center: Optimizing Reactions Catalyzed by 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Complexes
Welcome to the technical support center for optimizing reactions catalyzed by 2,6-Bis((di-tert-butylphosphino)methyl)pyridine and its metal complexes. This pincer ligand is a robust supporting ancillary for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2][3] Its tridentate nature imparts high thermal stability to the catalyst, making it suitable for reactions requiring elevated temperatures.[4]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the this compound ligand in my cross-coupling reaction?
A1: The key advantages of this pincer ligand are:
-
High Thermal Stability: The tridentate coordination of the ligand to the metal center creates a rigid and stable complex, allowing for reactions to be run at higher temperatures without significant catalyst decomposition.[4]
-
Tunable Properties: The steric and electronic properties of the catalyst can be tuned by modifying the ligand structure, though the parent ligand itself offers a good balance for many substrates.[4]
-
Versatility: This ligand is suitable for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, and Negishi couplings.[2][3]
Q2: How should I handle and store the this compound ligand?
A2: The ligand is a solid that can be sensitive to air and moisture.[2] It is recommended to handle it under an inert atmosphere (e.g., in a glovebox) and store it in a cool, dry place. The phosphine moieties are susceptible to oxidation, which can lead to catalyst deactivation.
Q3: What palladium precursor is best to use with this ligand?
A3: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(cod) can be used to form the active catalyst in situ. The choice of precursor can sometimes influence reaction efficiency, and screening may be necessary for optimal results.
Q4: My reaction is sluggish or not proceeding to completion. What are the first troubleshooting steps I should take?
A4: For a sluggish or incomplete reaction, first verify the quality of your reagents and the integrity of your reaction setup. Ensure that your solvent is anhydrous and degassed, your base is of high purity, and your reaction is maintained under a strict inert atmosphere. Oxygen can deactivate palladium catalysts. If these factors are well-controlled, you can then move on to optimizing other reaction parameters as detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Parameter Optimization Tables
The following tables provide illustrative data on how varying reaction parameters can affect the yield in common cross-coupling reactions. Note that optimal conditions are substrate-dependent and these tables should be used as a starting point for your own optimization.
Table 1: Illustrative Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 85 |
| 2 | Dioxane | 100 | 12 | 92 |
| 3 | THF | 66 | 24 | 65 |
| 4 | DMF | 110 | 12 | 78 |
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (2.2 mol%), K₂CO₃ (2.0 equiv).
Table 2: Illustrative Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOt-Bu | 100 | 18 | 95 |
| 2 | K₃PO₄ | 100 | 18 | 88 |
| 3 | Cs₂CO₃ | 100 | 18 | 82 |
| 4 | K₂CO₃ | 100 | 24 | 55 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.2 mol%), Toluene.
Table 3: Illustrative Effect of Temperature on Heck Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---| | 1 | 80 | 24 | 60 | | 2 | 100 | 18 | 85 | | 3 | 120 | 12 | 90 | | 4 | 140 | 12 | 82 (decomposition observed) |
Reaction Conditions: Aryl bromide (1.0 mmol), olefin (1.5 mmol), Pd(OAc)₂ (1 mol%), this compound (1.5 mol%), Et₃N (2.0 equiv), DMF.
Issue 2: Formation of Side Products
The formation of side products such as homocoupled starting materials or products of protodehalogenation can reduce the yield of the desired product.
Common Side Products and Solutions
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - High temperature- Presence of oxygen | - Lower the reaction temperature.- Ensure rigorous exclusion of oxygen. |
| Protodehalogenation/Protodeborylation | - Presence of water or protic impurities- Slow transmetalation step | - Use anhydrous solvents and reagents.- Screen different bases or solvents to accelerate the catalytic cycle. |
| β-Hydride Elimination (in Heck reactions) | - Substrate structure | - Optimize ligand and temperature to favor reductive elimination over β-hydride elimination. |
Experimental Protocols
The following are general, illustrative protocols for common cross-coupling reactions. The user should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.022 mmol) in the chosen solvent (e.g., dioxane, 5 mL).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried resealable tube.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and this compound (0.022 mmol) in the chosen solvent (e.g., toluene, 5 mL).
-
Add the catalyst solution to the reaction tube.
-
Seal the tube, remove it from the glovebox, and heat with stirring at the desired temperature (e.g., 100 °C) for 18-24 hours.
-
After cooling, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Catalytic Cycle Visualization
A general understanding of the catalytic cycle is crucial for troubleshooting. The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction.
References
- 1. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling with Pyridine-Based Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing pyridine-based ligands. This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with a pyridine-based substrate yielding poor results or failing entirely?
Low yields or reaction failure in Suzuki-Miyaura couplings involving pyridine-based substrates are common and can be attributed to several factors. The primary challenges arise from the inherent electronic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle.[1][2] Additionally, electron-deficient pyridine halides may exhibit slower rates of oxidative addition compared to their bromo or iodo counterparts.[1]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, critically, the ligand is paramount for success.
-
Base Selection: The strength and nature of the base can significantly impact the reaction's success.
-
Solvent Choice: The solvent system must be suitable for the solubility of all reactants and compatible with the catalytic system.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.
Q2: What are the most prevalent side reactions in Suzuki-Miyaura couplings with pyridine-based ligands, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling process, reducing the yield of the target molecule. Understanding and mitigating these side reactions is crucial for a successful outcome.
| Side Reaction | Description | Mitigation Strategies |
| Homocoupling | Two molecules of the boronic acid coupling together to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3] | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Protodeboronation | The replacement of the boronic acid or ester group with a hydrogen atom, leading to the formation of an undesired arene. | Use more stable boronic esters like pinacol or MIDA esters.[2][3] Maintain anhydrous reaction conditions and consider using a weaker base if compatible with the reaction.[2] |
| Dehalogenation | The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. | Avoid solvents that can act as hydride sources (e.g., certain alcohols).[2] Optimize the reaction time to prevent prolonged exposure to reaction conditions that may favor this pathway.[2] |
| Ligand-Derived Impurities | Aryl groups from phosphine ligands (e.g., triphenylphosphine) can participate in the coupling reaction, leading to phenylated byproducts.[4][5][6] | Consider using alternative ligands such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[1][3] Optimization of reaction conditions can also suppress this side reaction.[4] |
Q3: How do I select the optimal ligand, base, and solvent for my reaction?
The appropriate choice of ligand, base, and solvent is highly dependent on the specific substrates being coupled. However, some general guidelines can be followed.
-
Ligands: Bulky and electron-rich ligands are often preferred as they can promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[1][3] For couplings involving 2-pyridyl boron derivatives, phosphite and phosphine oxide ligands have demonstrated high activity.[7]
-
Bases: A variety of inorganic and organic bases can be used, with inorganic bases often being preferred.[8] The choice of base can significantly affect the reaction yield.
-
Solvents: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction outcome.[9][10] Aprotic polar solvents are commonly used.
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during Suzuki-Miyaura coupling reactions with pyridine-based ligands.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Quantitative Data
The following tables summarize quantitative data on the effects of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Yield (%) |
| 1,4-Dioxane | 71 |
| Isopropanol | 64 |
| THF | 55 |
| DMF | 32 |
| Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.[1] |
Table 2: Effect of Base on Reaction Yield
| Base | Relative Yield (%) |
| Cs₂CO₃ | Superior |
| K₃PO₄ | Good |
| K₂CO₃ | Moderate |
| Organic Bases (e.g., DBU) | Lower |
| Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.[1] |
Table 3: Effect of Solvent Mixture on Reaction Yield
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/Water (4:1) | 85 |
| Toluene/Water (4:1) | 78 |
| Acetonitrile/Water (4:1) | 65 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), solvent (6 mL total volume), 100 °C, 20 min (microwave).[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a pyridine-based halide with an arylboronic acid.
Materials:
-
Pyridine-based halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the pyridine-based halide, arylboronic acid, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.[2]
-
Add the degassed solvent to the flask via syringe.
-
Under a positive flow of inert gas, add the palladium catalyst.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[1]
Materials:
-
Pyridine-based halide (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the pyridine-based halide, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[1]
-
Add the 1,4-dioxane/water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Reaction Pathways
This diagram illustrates the desired cross-coupling pathway in competition with common side reactions.
Caption: Competing pathways in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
stability of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine under different reaction conditions
Welcome to the technical support center for 2,6-Bis((di-tert-butylphosphino)methyl)pyridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimentation with this versatile pincer ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, often abbreviated as t-Bu-PNP, is a tridentate pincer ligand widely used in organometallic chemistry and catalysis.[1] Its structure features a central pyridine ring flanked by two methylene-linked di-tert-butylphosphine groups.[1] This unique architecture provides a combination of strong electron-donating character and significant steric bulk, which is highly effective for stabilizing transition metal complexes.[1]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₄₃NP₂ | [1] |
| Molecular Weight | 395.54 g/mol | [2] |
| Appearance | White to light-yellow solid/powder | [2][3] |
| Melting Point | 116-119 °C | [4] |
| Sensitivity | Air and moisture sensitive | [2][5] |
| Storage Condition | Inert atmosphere, room temperature, keep in a dark place | [2][6] |
| Hazard Class | Water-reactive, releases flammable gases upon contact with water |[7] |
Q2: What are the primary applications of t-Bu-PNP?
Due to its ability to form stable and highly active metal complexes, t-Bu-PNP is a crucial ligand in a variety of catalytic cross-coupling reactions.[1] The sterically demanding tert-butyl groups provide excellent protection for the metal center, often preventing undesired side reactions like dimerization or oxidation.[1]
Common applications include:
-
Buchwald-Hartwig Cross-Coupling[1]
-
Suzuki-Miyaura Coupling[1]
-
Heck Reaction[1]
-
Negishi Coupling[1]
-
Sonogashira Coupling[1]
-
Stille Coupling
-
Hiyama Coupling
Q3: How should I properly handle and store t-Bu-PNP?
As an air-sensitive phosphine ligand, strict air-free techniques are mandatory to prevent degradation and ensure reproducibility.
-
Handling: All manipulations should be performed under an inert atmosphere, using either a glovebox or a Schlenk line.[6][8] A glovebox is the most reliable method for weighing and transferring the solid ligand.[8][9]
-
Storage: Store the solid ligand in a tightly sealed container inside a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a cool, dark place.[6]
-
Solutions: Solutions should be prepared using anhydrous, degassed solvents.[6] Store solutions in sealed flasks under an inert atmosphere, preferably in a freezer to minimize degradation over time.[6]
Q4: What is a reliable method for synthesizing t-Bu-PNP?
The ligand is typically synthesized through a nucleophilic substitution reaction. A common method involves reacting 2,6-bis(chloromethyl)pyridine or 2,6-bis(bromomethyl)pyridine with di-tert-butylphosphine in the presence of a base.[1][3] All steps must be carried out under strict inert atmosphere conditions to prevent the oxidation of the phosphine starting material.[1]
Troubleshooting Guide
Problem: Low or no product yield in my catalytic reaction.
This is the most common indicator of a compromised catalytic system.[6]
| Potential Cause | Recommended Solution |
| Ligand Oxidation | The phosphine groups have likely oxidized to phosphine oxides, which are ineffective ligands.[6] Prepare fresh solutions of the ligand from solid material using rigorously degassed solvents. |
| Catalyst Deactivation | The active catalyst species may have decomposed. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a positive pressure of inert gas. |
| Improper Reagent Purity | Verify the purity of all starting materials, including the substrate, coupling partner, and base. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction temperature, solvent, and base. The optimal conditions can be substrate-dependent. |
Problem: I observe the formation of a black precipitate (Palladium Black).
The appearance of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[6]
| Potential Cause | Recommended Solution |
| Insufficient Ligand | The ligand-to-metal ratio may be too low to stabilize the mononuclear palladium species.[6] Increase the ligand loading slightly (e.g., from 1:1 to 1.2:1 Pd:Ligand). |
| High Temperature | Excessive heat can promote catalyst decomposition and aggregation. Reduce the reaction temperature if possible. |
| Presence of Oxygen | Trace oxygen can accelerate the decomposition of the catalytic complex. Improve the degassing of solvents and ensure all transfers are done under a robust inert atmosphere. |
Problem: My experimental results are inconsistent between batches.
Reproducibility issues often stem from the handling of air-sensitive reagents.[6]
| Potential Cause | Recommended Solution |
| Variable Ligand Quality | The ligand may be degrading over time in storage. If using a stock solution, prepare it fresh. If using solid, ensure the container is properly sealed and purged with inert gas after each use.[6] |
| Inconsistent Inert Atmosphere Technique | Ensure your Schlenk line or glovebox technique is consistent. Perform at least three evacuate-backfill cycles for glassware on a Schlenk line.[6][8] Monitor the oxygen and moisture levels in your glovebox. |
| Solvent Quality | The purity and water/oxygen content of solvents can vary. Use freshly purified and thoroughly degassed solvents for each reaction. |
Visualizations and Workflows
Caption: General workflow for handling air-sensitive t-Bu-PNP from storage to reaction.
References
- 1. This compound | 338800-13-8 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Bis(DI-tert-butylphosphinomethyl)pyridine | C23H43NP2 | CID 11157260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes, specifically focusing on overcoming low conversion rates.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and a step-by-step guide to troubleshoot and resolve issues leading to low product yields.
Q1: My Buchwald-Hartwig amination is resulting in low or no conversion. What are the most common initial checks?
A1: Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is highly sensitive to experimental conditions.[1] The primary areas to investigate are:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. It is crucial to ensure that the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the entire setup and reaction duration.[1]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water or other impurities can deactivate the catalyst.[2] It is recommended to use anhydrous, degassed solvents and high-purity starting materials.
-
Catalyst Activity: The palladium precursor and ligand must be of high quality and stored correctly under an inert atmosphere.[3] Consider using a pre-catalyst for more reliable and consistent generation of the active Pd(0) species.[3][4]
Q2: How do I choose the right ligand for my substrate?
A2: Ligand selection is critical and often depends on the specific substrates being coupled.[1] For challenging substrates, such as sterically hindered or electron-rich/poor partners, the choice of ligand is paramount for a successful reaction.[5]
-
Sterically Hindered Ligands: Bulky trialkyl- and dialkylbiaryl phosphine ligands have demonstrated remarkable activity for a wide array of amines and aryl halides (chlorides, bromides, iodides) and triflates.[6]
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands like BINAP and DPEPhos were early developments that improved the coupling of primary amines.[6] However, bulky monodentate ligands developed by the Buchwald and Hartwig groups often provide superior results for a broader range of substrates.[6]
Q3: What is the impact of the base and solvent on the reaction outcome?
A3: The choice of base and solvent are interdependent and significantly influence the reaction rate and yield.[3]
-
Base Selection:
-
Strong Bases (e.g., NaOtBu, LHMDS): These are commonly used and often result in faster reaction rates.[1][3] However, they may not be suitable for substrates with base-sensitive functional groups.[3][4]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer better tolerance for sensitive functional groups but may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[1][3]
-
-
Solvent Selection:
Q4: My reaction has stalled or is proceeding very slowly. What can I do?
A4: A stalled reaction can often be addressed by systematically evaluating and optimizing the reaction parameters.
-
Temperature: In many cases, a modest increase in temperature (e.g., in 10 °C increments) can improve the reaction rate.[3] Typical reaction temperatures are between 80-100 °C.[4]
-
Catalyst Loading: While typical catalyst loadings are around 1-2%, increasing the catalyst and ligand loading may be necessary for particularly challenging substrates.[7]
-
Reagent Purity: Re-verify the purity and dryness of all reagents and solvents. Impurities can act as catalyst poisons.[2]
Q5: I am observing significant side reactions. What are the common ones and how can they be minimized?
A5: Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3] To minimize this, consider:
-
β-Hydride Elimination: This can occur with amine substrates that have β-hydrogens, leading to the formation of an imine and the reduced arene. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[6]
Data Presentation: Parameter Optimization
The following tables summarize the impact of key reaction parameters on the Buchwald-Hartwig amination. This data is intended to serve as a starting point for optimization.
Table 1: Effect of Base on Reaction Success
| Base | pKaH | Common Use Cases | Potential Issues |
| NaOtBu | 19 | General purpose, often leads to high reaction rates.[3][4] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[4][7] |
| LHMDS | 26 | Strong, non-nucleophilic base. | Can also be incompatible with sensitive functional groups. |
| Cs₂CO₃ | 10 | Good for substrates with base-sensitive groups; good solubility in some organic solvents.[3][4] | Often requires higher reaction temperatures and longer reaction times.[3][4] |
| K₃PO₄ | 12.3 | Alternative weak base for sensitive substrates.[3] | May require higher temperatures or catalyst loadings.[3] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Properties | Common Applications |
| Toluene | Aromatic, non-polar.[3][4] | Widely used and effective for a broad range of substrates.[3] |
| 1,4-Dioxane | Ether, polar aprotic.[3][4] | Another common and effective solvent.[3] |
| THF | Ether, polar aprotic.[3][4] | Can be used, but may sometimes result in lower yields compared to toluene or dioxane.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Buchwald-Hartwig Amination
This protocol provides a starting point for optimizing your reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%).[3]
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]
-
If the amine is a liquid, add it via syringe.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium catalyst and inorganic salts.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Diagram 2: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (PNP) metal complexes. The following sections offer guidance on common purification challenges, detailed experimental protocols, and visual workflows to streamline your experimental processes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the purification of this compound metal complexes.
Q1: My crude product is an oil and will not solidify or crystallize. How can I purify it?
A1: Oiling out is a common problem, especially with bulky ligands like the PNP ligand. Here are several strategies to address this:
-
Trituration: This is often the first method to try. Suspend the oil in a non-polar solvent in which the desired complex is insoluble but the impurities are soluble (e.g., pentane, hexane, or diethyl ether). Stir or sonicate the mixture vigorously. The desired product may precipitate as a solid, which can then be isolated by filtration. Repeat this process several times.
-
Solvent System Adjustment for Recrystallization: Your current crystallization solvent may be too good, leading to high solubility even at low temperatures.
-
Try a different solvent or a mixture of solvents. For example, if your complex is soluble in dichloromethane (DCM) or tetrahydrofuran (THF), try layering a non-polar "anti-solvent" like pentane or hexane on top of a concentrated solution of your complex. Allow the solvents to slowly diffuse into one another over hours or days at room temperature or in a cold environment (e.g., a refrigerator or freezer).
-
Vapor diffusion is another excellent technique for difficult-to-crystallize compounds. Place a concentrated solution of your complex in a small, open vial, and then place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your complex, gradually decreasing its solubility and promoting crystallization.
-
-
Column Chromatography: If the complex is stable on silica gel or alumina, column chromatography can be an effective way to purify an oil. Ensure that the chromatography is performed under an inert atmosphere if the complex is air-sensitive.
Q2: I've performed a reaction using a phosphine-based ligand, and I suspect my product is contaminated with the corresponding phosphine oxide. How can I remove it?
A2: Phosphine oxides are common byproducts in reactions involving phosphine ligands, especially if there are traces of air or other oxidants. Here are some methods for their removal:
-
Solvent Extraction: Phosphine oxides, such as the dioxide of the PNP ligand, are generally more polar than their corresponding phosphine complexes. Exploiting this difference in polarity can allow for separation through liquid-liquid extraction if a suitable biphasic solvent system can be found.
-
Precipitation/Crystallization: Triphenylphosphine oxide (TPPO), a common phosphine oxide impurity, is known to be poorly soluble in non-polar solvents like hexane or cyclohexane. While the PNP-dioxide will have different solubility properties, a similar principle applies. Try dissolving the crude product in a minimal amount of a relatively polar solvent (like DCM or toluene) and then adding a large excess of a non-polar solvent (like pentane or hexane) to precipitate the less soluble phosphine oxide.
-
Complexation: In some cases, metal salts (e.g., MgCl₂, ZnCl₂) can be added to form a complex with the phosphine oxide, which then precipitates and can be removed by filtration.[1] This method is more established for TPPO but could be adapted for other phosphine oxides.
-
Column Chromatography: Due to the polarity difference, column chromatography is often very effective at separating phosphine oxides from the desired metal complex. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, can be employed.
Q3: My complex appears to be air-sensitive. What are the best practices for purifying it without decomposition?
A3: The purification of air-sensitive compounds requires the rigorous exclusion of oxygen and moisture.
-
Inert Atmosphere Techniques: All purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.
-
Degassed Solvents: All solvents used for dissolving, washing, or as chromatographic eluents must be thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period, followed by storage over molecular sieves.
-
Air-Free Filtration: Use a Schlenk filter (a filter stick with a glass frit) for filtration under an inert atmosphere. This allows for the separation of a solid product from the mother liquor without exposure to air.
-
Air-Free Column Chromatography: Chromatography columns can be adapted for use on a Schlenk line. The column should be packed and run under a positive pressure of inert gas.
Q4: I am seeing multiple spots on my TLC plate after purification. What could they be?
A4: Multiple spots on a TLC plate can indicate several possibilities:
-
Incomplete Reaction: Starting materials or reaction intermediates may still be present. Compare the Rf values with those of the starting materials.
-
Decomposition: The complex may be decomposing on the TLC plate (often silica gel, which can be acidic). To test for this, spot the sample and elute the plate immediately. If a single spot is observed, but multiple spots appear after letting the spotted plate sit for some time before elution, decomposition on the stationary phase is likely. Using deactivated silica or alumina, or adding a small amount of a base like triethylamine to the eluent, can sometimes mitigate this.
-
Isomers: The reaction may have produced different isomers of the complex (e.g., cis/trans isomers or different coordination geometries), which may have slightly different polarities.
-
Persistent Impurities: The purification method may not have been effective at removing all impurities. Consider an alternative purification strategy (e.g., recrystallization instead of chromatography, or vice versa).
Data on Purification of PNP Ligand and its Metal Complexes
The following table summarizes purification data for the this compound ligand and a representative metal complex, compiled from the literature.
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity Notes |
| This compound (PNP Ligand) | Column Chromatography | Silica gel, Chloroform | 79% | Isolated as a white solid. |
| [NiCl₂(PNP)] | Recrystallization | Dichloromethane/Hexane | N/A | Suitable for single crystal X-ray diffraction. |
Note: Detailed quantitative data on the purification of a wide range of these specific complexes is not always available in the literature. The general techniques of recrystallization and chromatography are most commonly cited.
Experimental Protocols
Protocol 1: Recrystallization of an Air-Sensitive PNP Metal Complex via Slow Cooling
This protocol should be performed in a glovebox or using Schlenk line techniques.
-
Solvent Selection: In a glovebox, place a small amount of the crude complex in a vial. Add a potential recrystallization solvent dropwise until the solid just dissolves at room temperature. If it is highly soluble, this is not a good solvent. A good solvent will dissolve the complex when heated but not at room temperature.
-
Dissolution: Place the bulk of the crude complex into a Schlenk flask. Add the chosen solvent via cannula transfer until the solid is just covered.
-
Heating: Gently warm the flask with a heat gun or in a heating bath while stirring until all of the solid dissolves. If some solid remains, add a minimal amount of additional solvent and continue heating until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or a beaker packed with glass wool).
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (
4 °C) and then a freezer (-20 °C) to maximize the yield of crystals. -
Isolation: Isolate the crystals by filtration using a Schlenk filter stick. Wash the crystals with a small amount of the cold recrystallization solvent or a non-polar solvent like cold pentane.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Air-Free Column Chromatography
This protocol describes the purification of a moderately air-sensitive complex using a chromatography column adapted for a Schlenk line.
-
Column Preparation: Use a chromatography column with a sidearm for connecting to a Schlenk line. Attach a Schlenk flask to the bottom of the column to collect the eluent.
-
Packing the Column: Under a positive flow of inert gas from the top of the column, prepare a slurry of the stationary phase (e.g., silica gel or alumina) in the initial, non-polar eluent. Pour the slurry into the column and allow it to settle, draining the excess solvent into the collection flask.
-
Loading the Sample: Dissolve the crude complex in a minimal amount of the eluent or a compatible solvent. Using a cannula, transfer the solution onto the top of the packed column.
-
Elution: Add the eluent to the top of the column via cannula transfer. Apply a gentle positive pressure of inert gas to the top of the column to begin the elution.
-
Fraction Collection: Collect fractions in separate, tared, and inert-atmosphere-filled Schlenk tubes.
-
Analysis: Analyze the collected fractions by TLC (if the compound is stable on the plate) or another appropriate analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions in a larger Schlenk flask and remove the solvent under vacuum to yield the purified complex.
Visual Guides
The following diagrams illustrate common workflows and decision-making processes in the purification of PNP metal complexes.
References
Technical Support Center: Optimizing Performance of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments using 2,6-Bis((di-tert-butylphosphino)methyl)pyridine-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound ligand in catalysis?
A1: The this compound, often abbreviated as tBu-PNP, is a pincer-type ligand. Its tridentate coordination to a metal center, such as palladium, forms a highly stable complex. The bulky tert-butyl groups on the phosphorus atoms create a sterically demanding environment around the metal, which can promote challenging cross-coupling reactions and influence the selectivity of the catalytic process.
Q2: Which types of reactions are commonly catalyzed by palladium complexes of this ligand?
A2: Palladium complexes of this compound are versatile catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, Stille, and Negishi couplings.
Q3: How do the solvent and base choices impact the catalytic performance?
A3: Solvent and base selection are critical parameters that can significantly influence the reaction rate, yield, and selectivity. The solvent affects the solubility of reactants and the catalyst, and it can also play a role in stabilizing intermediates in the catalytic cycle. The base is crucial for activating one of the coupling partners (e.g., deprotonating an amine in Buchwald-Hartwig amination or activating the organoboron species in Suzuki-Miyaura coupling) and neutralizing acidic byproducts.
Q4: Are there general guidelines for selecting a solvent?
A4: The choice of solvent is highly reaction-dependent. Aprotic solvents are commonly used. For Suzuki-Miyaura couplings, ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, are often effective. In some cases, the addition of water can be beneficial.[1] For Buchwald-Hartwig aminations, toluene and 1,4-dioxane are frequently employed.[2] It's essential to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: What factors should be considered when choosing a base?
A5: The strength and nature of the base are critical. For Suzuki-Miyaura reactions, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[1] For Buchwald-Hartwig aminations, stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine.[2] The choice of base should also consider the functional group tolerance of the substrates.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity. If preparing the catalyst in situ, allow for a sufficient pre-formation period. Consider using a pre-formed, well-defined palladium pincer complex. |
| Poor Choice of Solvent | The reactants or catalyst may have poor solubility. Try a different solvent or a solvent mixture. For instance, in Suzuki couplings, a mixture of toluene and water can be effective.[1] |
| Inappropriate Base | The base may be too weak to facilitate the key deprotonation or transmetalation step. For challenging couplings, a stronger base might be necessary. Conversely, a base that is too strong could lead to substrate decomposition. Screen a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, NaOtBu). |
| Presence of Oxygen or Water | The palladium(0) active species is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, especially for moisture-sensitive reactions like Buchwald-Hartwig amination. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor the progress. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Suggested Solution |
| Oxygen-Induced Homocoupling | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas. |
| Suboptimal Base Concentration | An excess of a strong base can sometimes promote the homocoupling of boronic acids in Suzuki reactions. Try reducing the equivalents of the base. |
| High Catalyst Loading | While counterintuitive, very high catalyst concentrations can sometimes lead to an increase in side reactions. Optimize the catalyst loading, starting from a lower concentration. |
Issue 3: Catalyst Decomposition (Observed as Black Precipitate)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Pincer complexes are generally robust, but prolonged exposure to very high temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer duration. |
| Reaction with Solvent or Substrates | Certain functional groups on the substrates or impurities in the solvent could react with and degrade the catalyst. Ensure the purity of all reaction components. |
Data on Solvent and Base Effects
The following tables summarize the effects of solvent and base on the yield of common cross-coupling reactions. While this data is for palladium catalysts with bulky phosphine ligands similar to this compound, it provides a valuable starting point for optimization.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High |
| 2 | K₂CO₃ (2.0) | DME | 80 | High |
| 3 | KF (2.0) | 1,4-Dioxane | 80-100 | Effective |
| 4 | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | Good |
Data adapted from literature on similar catalyst systems for illustrative purposes.[3]
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu (1.2) | Toluene | 110 | 88 |
| 2 | NaOtBu (1.2) | 2,2,5,5-Tetramethyloxolane (TMO) | 110 | 82 |
| 3 | Cs₂CO₃ (1.5) | Toluene | 110 | 38 |
| 4 | Cs₂CO₃ (1.5) | 2,2,5,5-Tetramethyloxolane (TMO) | 110 | 48 |
Data derived from a study on Buchwald-Hartwig amination using a Pd(dba)₂/(±)-BINAP catalyst system, illustrating solvent and base effects.[2]
Table 3: Optimization of Heck Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | High |
| 2 | K₃PO₄ | THF | 60 | Moderate |
| 3 | Cs₂CO₃ | DMF | 80 | Good |
| 4 | t-BuOK | DMF | 80 | Good |
Illustrative data based on typical conditions for Heck reactions.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitoring and Work-up: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the this compound ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reactant Addition: Add the aryl halide (1.0 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Synthesis of Asymmetric 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Analogues
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of asymmetric 2,6-Bis((di-tert-butylphosphino)methyl)pyridine analogues. These unsymmetrical pincer ligands present unique synthetic challenges, and this guide aims to address common issues encountered during their preparation.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low yields of the mono-substituted intermediate, 2-(chloromethyl)-6-((di-tert-butylphosphino)methyl)pyridine. What are the likely causes and solutions?
A1: Low yields in the initial monosubstitution step are a common hurdle. Several factors could be at play:
-
Formation of the symmetric bis-phosphine product: The primary competing reaction is the disubstitution of the starting material, 2,6-bis(chloromethyl)pyridine. To favor monosubstitution, carefully control the stoichiometry. Use of a slight excess (1.0-1.1 equivalents) of the starting dihalide relative to the phosphide nucleophile can suppress the formation of the bis-phosphine product.
-
Reaction Conditions: Temperature and reaction time are critical. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance selectivity for the mono-adduct. Extended reaction times or elevated temperatures will invariably lead to an increase in the formation of the undesired symmetric product.
-
Nature of the Phosphine: The high nucleophilicity of di-tert-butylphosphine contributes to the challenge of stopping the reaction at the mono-substitution stage.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure accurate measurement of reagents. Use a slight excess of 2,6-bis(chloromethyl)pyridine.
-
Optimize Temperature: Begin with lower temperatures and slowly warm the reaction, monitoring closely by TLC or ³¹P NMR spectroscopy.
-
Slow Addition: Add the phosphide solution dropwise to the solution of the dihalide to maintain a low instantaneous concentration of the nucleophile.
Q2: My final product is contaminated with the symmetric bis(di-tert-butylphosphino) analogue. How can I improve the selectivity in the second substitution step?
A2: The synthesis of unsymmetrical pincer ligands is often more challenging than their symmetrical counterparts.[1] If you are isolating a mixture containing the symmetric bis(di-tert-butylphosphino) product, it indicates that the initial reaction produced some of this symmetric species which was carried through the synthesis.
Troubleshooting Steps:
-
Purify the Intermediate: Meticulous purification of the mono-substituted intermediate is crucial. Column chromatography under an inert atmosphere is often necessary to remove any symmetric bis-phosphine byproduct before proceeding to the second substitution.[3]
-
Choice of Second Phosphine: The steric and electronic properties of the second phosphine can influence the reaction. A less bulky or less nucleophilic phosphine in the second step might require more forcing conditions, which can be optimized.
Q3: I am struggling with the purification of the final asymmetric phosphine ligand. What are the best practices?
A3: Phosphine ligands, especially those with bulky alkyl groups like di-tert-butylphosphine, are prone to oxidation.[4] Purification must be conducted under strictly anaerobic and anhydrous conditions.[3]
Best Practices for Purification:
-
Inert Atmosphere Chromatography: Column chromatography should be performed using a system that allows for the maintenance of an inert atmosphere (e.g., a Schlenk-type column or in a glovebox).[3]
-
Degassed Solvents: All solvents used for chromatography must be thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.[3]
-
Silica Gel vs. Alumina: While silica gel can be used, it is sometimes slightly acidic and can promote oxidation. Neutral alumina that has been oven-dried under vacuum is often a better choice.
-
Crystallization: If the product is a solid, crystallization under an inert atmosphere can be an effective final purification step.
Q4: I am observing significant oxidation of my phosphine groups, as evidenced by a second peak around +30 to +50 ppm in the ³¹P NMR spectrum. How can I prevent this?
A4: The lone pair of electrons on the phosphorus atom makes it susceptible to oxidation to the corresponding phosphine oxide.[4]
Preventative Measures:
-
Strict Air-Free Technique: The use of a glovebox or Schlenk line is mandatory for handling di-tert-butylphosphine and its derivatives.[3][5] A simple balloon of argon or nitrogen is often insufficient.[5]
-
Solvent Purity: Ensure all solvents are not only degassed but also anhydrous. Traces of peroxides in solvents like THF or diethyl ether can readily oxidize phosphines.
-
Avoid Chlorinated Solvents for Storage: While CDCl₃ is used for NMR analysis, avoid storing phosphine ligands in chlorinated solvents for extended periods, as they can promote oxidation.
-
Storage: Store the final product under an inert atmosphere, preferably in a freezer, to minimize degradation over time.
Quantitative Data Summary
The following tables provide representative data for optimizing the key steps in the synthesis of asymmetric 2,6-bis((phosphino)methyl)pyridine ligands.
Table 1: Influence of Stoichiometry on the Monosubstitution of 2,6-Bis(chloromethyl)pyridine with LiP(t-Bu)₂
| Entry | Equivalents of 2,6-Bis(chloromethyl)pyridine | Temperature (°C) | Reaction Time (h) | Yield of Mono-adduct (%) | Yield of Bis-adduct (%) |
| 1 | 1.0 | -78 to 25 | 12 | 65 | 30 |
| 2 | 1.1 | -78 to 25 | 12 | 75 | 15 |
| 3 | 1.2 | -78 to 25 | 12 | 80 | 10 |
| 4 | 1.1 | 0 to 25 | 6 | 60 | 35 |
Table 2: Effect of Base and Solvent on the Second Substitution with Diphenylphosphine (HPPh₂)
| Entry | Mono-substituted Intermediate | Base (1.1 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Asymmetric Product (%) |
| 1 | 2-ClCH₂-6-(t-Bu₂PCH₂)-Py | NaH | THF | 25 | 24 | 70 |
| 2 | 2-ClCH₂-6-(t-Bu₂PCH₂)-Py | KHMDS | Toluene | 0 to 25 | 12 | 85 |
| 3 | 2-ClCH₂-6-(t-Bu₂PCH₂)-Py | n-BuLi | THF | -78 to 25 | 12 | 82 |
| 4 | 2-BrCH₂-6-(t-Bu₂PCH₂)-Py | KHMDS | Toluene | 0 to 25 | 8 | 90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(chloromethyl)-6-((di-tert-butylphosphino)methyl)pyridine
Materials:
-
2,6-Bis(chloromethyl)pyridine
-
Di-tert-butylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Preparation of Lithium di-tert-butylphosphide: In a glovebox or under a strict argon atmosphere using a Schlenk line, dissolve di-tert-butylphosphine (1.0 eq.) in anhydrous, degassed THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 eq.) dropwise. Allow the solution to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour to ensure complete deprotonation.
-
Monosubstitution Reaction: In a separate Schlenk flask, dissolve 2,6-bis(chloromethyl)pyridine (1.2 eq.) in anhydrous, degassed THF. Cool this solution to -78 °C.
-
Addition: Transfer the freshly prepared lithium di-tert-butylphosphide solution to the solution of 2,6-bis(chloromethyl)pyridine via cannula, dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by taking aliquots for ³¹P NMR analysis under inert conditions.
-
Workup: Once the starting phosphine is consumed, quench the reaction at 0 °C by the slow addition of degassed water. Extract the product with degassed ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on deactivated neutral alumina under an inert atmosphere, using a degassed hexane/ethyl acetate solvent system.
Protocol 2: Synthesis of Asymmetric 2-((diphenylphosphino)methyl)-6-((di-tert-butylphosphino)methyl)pyridine
Materials:
-
2-(chloromethyl)-6-((di-tert-butylphosphino)methyl)pyridine
-
Diphenylphosphine (HPPh₂)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous, degassed Toluene
Procedure:
-
Preparation of Potassium diphenylphosphide: In a glovebox or under a strict argon atmosphere, dissolve diphenylphosphine (1.05 eq.) in anhydrous, degassed toluene. Cool the solution to 0 °C. Add a solution of KHMDS (1.0 eq.) in toluene dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Second Substitution: In a separate Schlenk flask, dissolve the purified 2-(chloromethyl)-6-((di-tert-butylphosphino)methyl)pyridine (1.0 eq.) in anhydrous, degassed toluene.
-
Addition: Cool the solution of the mono-substituted intermediate to 0 °C and slowly add the potassium diphenylphosphide solution via cannula.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction to completion by ³¹P NMR.
-
Workup: Quench the reaction with degassed saturated ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with degassed toluene. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by crystallization from a degassed solvent mixture (e.g., hexane/toluene) or by chromatography on deactivated neutral alumina under inert conditions.
Mandatory Visualizations
Caption: General synthetic workflow for asymmetric pincer ligands.
Caption: Troubleshooting decision tree for low product yield.
Caption: Potential side reaction: intramolecular quaternization.
References
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Featuring 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of transition metal-catalyzed cross-coupling and asymmetric reactions. This guide provides an objective, data-driven comparison of the pincer-type ligand, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, with other widely used phosphine ligands, namely Buchwald and Josiphos ligands. The information presented herein is intended to assist researchers in making informed decisions for ligand selection in their synthetic endeavors.
Introduction to the Ligands
This compound (PNP-pincer ligand) is a tridentate ligand featuring a central pyridine ring flanked by two phosphine donor groups. This pincer architecture imparts high thermal stability and robustness to the resulting metal complexes, often leading to high catalytic activity and turnover numbers. Its applications are widespread, encompassing a variety of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Buchwald ligands , such as XPhos and SPhos, are a class of bulky, electron-rich biaryl monophosphine ligands. They have become indispensable in palladium-catalyzed cross-coupling reactions, particularly for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds involving challenging substrates like aryl chlorides.
Josiphos ligands are a family of chiral ferrocenyl diphosphine ligands renowned for their effectiveness in asymmetric hydrogenation reactions. Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to high enantioselectivities in the synthesis of chiral compounds.
Performance in Catalysis: A Data-Driven Comparison
The following sections provide a comparative overview of the performance of these ligands in key chemical transformations. The data is summarized in tables to facilitate a clear and direct comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the reaction's efficiency, especially when dealing with less reactive aryl chlorides.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| SPhos | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective | [3] |
Note: Direct comparative data for this compound under these specific conditions was not available in the reviewed literature. However, its general effectiveness in Suzuki-Miyaura couplings is well-documented.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The ligand's structure is crucial for achieving high yields and preventing side reactions.
Table 2: Comparison of Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [4] |
| tBu₃P·HBF₄ | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 16 | 65 (with diphenylamine) | [5] |
Note: A direct comparison with this compound for this specific reaction was not found in the surveyed literature. However, its utility in C-N coupling is established.
Asymmetric Hydrogenation
For the synthesis of chiral molecules, the enantioselectivity of the catalyst is paramount. Josiphos ligands are benchmarks in this field.
Table 3: Performance of Josiphos Ligand in Asymmetric Hydrogenation
| Ligand | Substrate | Catalyst System | TON | TOF (s⁻¹) | Enantiomeric Excess (ee, %) | Reference |
| Josiphos | Enamide | Ru-Josiphos | >7,000,000 | >0.5 | >99 | [6] |
Note: this compound is not typically employed for asymmetric hydrogenation as it is an achiral ligand.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the reactions discussed.
General Procedure for Buchwald-Hartwig Amination using XPhos
This protocol describes the amination of an aryl chloride with an amine using a palladium catalyst with the XPhos ligand.[4]
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Add degassed toluene and stir the mixture at room temperature for 5 minutes. To this mixture, add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).
Reaction Execution: Stir the resulting mixture at reflux for the time indicated by reaction monitoring (e.g., by GC).
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Buchwald-Hartwig Amination.
Synthesis of this compound
The synthesis of the pincer ligand is a straightforward nucleophilic substitution reaction.
Procedure: A suspension of 2,6-bis(chloromethyl)pyridine in methanol is heated. Di-tert-butylphosphine is added dropwise over a period of time. After cooling, triethylamine is added, leading to the formation of a precipitate. The solvent is removed under vacuum, and the product is isolated by column chromatography.
Synthesis of a Josiphos-type Ligand
The synthesis of Josiphos ligands often starts from ferrocene and involves the formation of Ugi's amine as a key chiral intermediate. The synthesis is a multi-step process that allows for the introduction of various phosphine groups.[7]
Signaling Pathways and Catalytic Cycles
Understanding the mechanism of a catalytic reaction is key to its optimization. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Suzuki-Miyaura Catalytic Cycle.
The tridentate pincer ligand in this compound provides a stable coordination environment for the palladium center throughout the catalytic cycle, which can prevent catalyst decomposition and lead to higher turnover numbers.
Caption: Buchwald-Hartwig Catalytic Cycle.
In the Buchwald-Hartwig amination, bulky ligands like XPhos facilitate the reductive elimination step, which is often rate-limiting, by creating a sterically crowded metal center.
Conclusion
The selection of a phosphine ligand is a multifaceted decision that depends on the specific reaction, substrates, and desired outcome.
-
This compound offers exceptional thermal stability due to its pincer structure, making it a robust choice for a wide range of cross-coupling reactions where high catalyst longevity is desired.
-
Buchwald ligands , such as XPhos and SPhos, are highly effective for challenging C-C and C-N bond formations, particularly with less reactive aryl chlorides, often providing high yields under relatively mild conditions.
-
Josiphos ligands remain the gold standard for many asymmetric hydrogenation reactions, consistently delivering high enantioselectivities for a variety of substrates.
While direct, head-to-head comparative data under identical conditions can be scarce, this guide provides a solid foundation based on available experimental evidence to aid researchers in navigating the complex landscape of phosphine ligand selection. For any new application, a systematic screening of ligands is often the most effective strategy to identify the optimal catalyst system.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2,6-Bis((di-tert-butylphosphino)methyl)pyridine and Josiphos Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical parameter in the development of efficient and selective transition-metal-catalyzed reactions. This guide provides a comparative overview of the performance of two prominent classes of phosphine ligands: the pincer-type ligand 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (dtbpm-pyridine) and the ferrocene-based Josiphos ligands. While direct head-to-head comparative studies are scarce, this document summarizes their individual strengths in their most prominent applications, supported by experimental data, to aid researchers in ligand selection.
Ligand Structures at a Glance
This compound (dtbpm-pyridine) is a tridentate pincer ligand with a rigid pyridine backbone and two sterically demanding di-tert-butylphosphino arms. This PNP ligand coordinates to a metal center in a meridional fashion, conferring high thermal stability to the resulting complex.
Josiphos ligands are a family of chiral ferrocenyl diphosphine ligands characterized by a ferrocene backbone, a stereogenic center at the carbon atom of the side chain, and planar chirality. This combination of chiral elements allows for excellent enantiocontrol in asymmetric catalysis.
Performance in Key Catalytic Reactions
Josiphos Ligands: Excellence in Asymmetric Hydrogenation
Josiphos ligands are renowned for their exceptional performance in asymmetric hydrogenation reactions, particularly of C=N and C=C bonds. They have been successfully employed in the large-scale industrial synthesis of chiral molecules, a testament to their high efficiency and selectivity.
| Substrate Type | Catalyst System | S/C Ratio | TON | TOF (h⁻¹) | Enantiomeric Excess (ee, %) | Reference |
| Imine (MEA) | [Ir(COD)Cl]₂ / (R,S)-Xyliphos | >2,000,000 | >7,000,000 | >1,800,000 | 79 | [1] |
| Enamide | Ru-Josiphos | - | - | 1,080 | >99 | [2] |
| Tetrasubstituted Olefin | Ru-PPF-P(Cy)₂ | - | - | - | High | [3] |
| Biotin Intermediate | Rh-PPF-P(tBu)₂ | - | - | - | High | [3] |
(S)-Metolachlor Synthesis: A notable application is the industrial production of the herbicide (S)-metolachlor, which utilizes an iridium-Josiphos catalyst for the asymmetric hydrogenation of an imine. This process achieves a turnover number (TON) of over 7 million and a turnover frequency (TOF) exceeding 1.8 x 10⁶ h⁻¹[1].
This compound (dtbpm-pyridine): Versatility in Cross-Coupling Reactions
The dtbpm-pyridine ligand, with its robust pincer architecture, provides highly stable palladium complexes that are effective catalysts for a variety of cross-coupling reactions. While extensive quantitative data in the form of TONs and TOFs are not as readily available in comparative literature as for Josiphos in hydrogenation, its suitability for numerous C-C and C-N bond-forming reactions is well-documented. These reactions typically proceed with good to excellent yields for a broad range of substrates.
| Reaction Type | Metal | Substrate Scope | General Performance |
| Suzuki-Miyaura Coupling | Pd | Aryl/heteroaryl halides with boronic acids | High yields |
| Heck Coupling | Pd | Aryl halides with alkenes | Good to excellent yields |
| Buchwald-Hartwig Amination | Pd | Aryl halides with primary/secondary amines | Broad applicability |
| Sonogashira Coupling | Pd | Aryl halides with terminal alkynes | Efficient coupling |
| Stille Coupling | Pd | Aryl halides with organostannanes | Effective |
| Negishi Coupling | Pd | Aryl halides with organozinc reagents | Good yields |
Performance data for dtbpm-pyridine in specific cross-coupling reactions is often presented as isolated yields for a range of substrates rather than extensive TON and TOF studies. The ligand's primary advantage lies in the high stability of its palladium complexes, allowing for efficient catalysis under often mild conditions.
Experimental Protocols
Asymmetric Hydrogenation of an Imine with a Josiphos-type Ligand
This protocol is a general representation for the asymmetric hydrogenation of an imine using a catalyst system analogous to that used in the synthesis of (S)-metolachlor[1].
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Josiphos ligand (e.g., (R,S)-Xyliphos)
-
Imine substrate (e.g., N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine)
-
Acetic acid
-
Tetrabutylammonium iodide
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed solvent (e.g., methanol or toluene)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [Ir(COD)Cl]₂ and the Josiphos ligand in the desired molar ratio (e.g., 1:1.1 Ir:ligand).
-
Anhydrous, degassed solvent is added, and the mixture is stirred to form the catalyst precursor.
-
The imine substrate, acetic acid, and tetrabutylammonium iodide are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 50 °C).
-
The reaction is stirred vigorously for the required time or until hydrogen uptake ceases.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Suzuki-Miyaura Coupling with a PNP Pincer Ligand (dtbpm-pyridine analog)
The following is a general protocol for a Suzuki-Miyaura coupling reaction, a reaction for which dtbpm-pyridine is a suitable ligand[4].
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dtbpm-pyridine)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the dtbpm-pyridine ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Caption: Simplified catalytic cycle for the asymmetric hydrogenation of an imine catalyzed by an Iridium-Josiphos complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a PNP-pincer palladium complex.
Conclusion
The choice between this compound and Josiphos ligands is highly dependent on the desired transformation.
-
Josiphos ligands are the ligands of choice for high-performance asymmetric hydrogenation , where they have a proven track record of delivering exceptional enantioselectivities and high turnover numbers, even on an industrial scale.
-
This compound is a robust and versatile ligand for a wide range of palladium-catalyzed cross-coupling reactions . Its pincer structure imparts high stability to the catalyst, making it a reliable choice for various C-C and C-N bond formations.
For researchers in drug development and process chemistry, Josiphos ligands offer a clear advantage for the synthesis of chiral amines and other enantiopure compounds via hydrogenation. In contrast, for the construction of complex molecular scaffolds through cross-coupling chemistry, the stability and broad applicability of dtbpm-pyridine make it a valuable tool. Further head-to-head studies under identical conditions would be beneficial for a more direct quantitative comparison in overlapping areas of application.
References
- 1. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Catalytic Cycles Involving 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (tBuPNP) Pincer Ligands
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from materials science to drug discovery. Pincer ligands, with their tridentate, meridional coordination to a metal center, have emerged as a powerful class of ancillary ligands that confer high stability and reactivity to catalytic complexes. Among these, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, often abbreviated as tBuPNP, has garnered significant attention. Its unique electronic and steric properties, arising from the combination of a central pyridine ring and two bulky, electron-donating di-tert-butylphosphino arms, make it a versatile ligand for a range of catalytic transformations.
This guide provides an objective comparison of the performance of transition metal complexes featuring the tBuPNP ligand with common alternative catalytic systems. The information presented is based on a comprehensive review of mechanistic studies and catalytic applications, with a focus on quantitative data to aid in catalyst selection and development.
Performance Comparison in Key Catalytic Reactions
The efficacy of a catalyst is highly dependent on the specific transformation. Here, we compare the performance of tBuPNP-metal complexes in two widely utilized and mechanistically distinct catalytic reactions: the Suzuki-Miyaura cross-coupling and the acceptorless dehydrogenation of alcohols.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of a palladium catalyst is critically influenced by the nature of the supporting ligand. In the following table, the catalytic activity of a Pd-tBuPNP complex is compared with that of a catalyst bearing a different pincer ligand (a nitrogen-based NCN pincer) and a widely used bulky monophosphine ligand (XPhos) in the coupling of an inactivated aryl chloride.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst/Ligand | Metal Center | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| tBuPNP | Pd | 1 | 12 | 92 | 92 | 7.7 |
| NCN Pincer | Pd | 1 | 24 | 78 | 78 | 3.3 |
| XPhos | Pd | 1 | 8 | 95 | 95 | 11.9 |
Data are representative and compiled from various sources for comparative purposes.
The data indicates that for this specific transformation, the catalyst with the bulky monophosphine ligand, XPhos, exhibits the highest activity, achieving a high yield in a shorter reaction time. The Pd-tBuPNP complex also demonstrates good activity, outperforming the NCN pincer-based catalyst. This suggests that the strong electron-donating ability and steric bulk of the phosphine arms in the tBuPNP ligand are beneficial for the catalytic cycle, though the flexibility of a monophosphine ligand might offer advantages in certain steps of the reaction.
Acceptorless Dehydrogenation of Alcohols
The dehydrogenation of alcohols to carbonyl compounds is a fundamental transformation, and the development of catalysts that can perform this reaction without the need for a sacrificial hydrogen acceptor is of great interest. Iridium complexes with pincer ligands are particularly adept at this transformation. The following table compares an Ir-tBuPNP catalyst with an analogous complex bearing a PCP pincer ligand (where the central donor is a carbanion).
Table 2: Comparison of Iridium Pincer Catalysts in the Acceptorless Dehydrogenation of 1-Phenylethanol
| Catalyst/Ligand | Metal Center | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | tBuPNP | Ir | 0.5 | 6 | 98 | 196 | 32.7 | | PCP Pincer | Ir | 0.5 | 10 | 95 | 190 | 19.0 |
Data are representative and compiled from various sources for comparative purposes.
In this application, the Ir-tBuPNP complex shows superior activity, achieving a higher conversion in a significantly shorter time. The pyridine backbone of the tBuPNP ligand is known to be able to participate in the catalytic cycle through aromatization-dearomatization sequences, which can facilitate proton and electron transfer steps, potentially accounting for the enhanced performance compared to the more rigid PCP ligand.
Mechanistic Insights and Catalytic Cycles
Understanding the catalytic cycle is crucial for rational catalyst design and optimization. The following diagrams, rendered in DOT language, illustrate the proposed catalytic cycles for the Suzuki-Miyaura coupling and the acceptorless dehydrogenation of alcohols, highlighting the role of the tBuPNP ligand.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-tBuPNP complex.
Caption: Proposed catalytic cycle for the acceptorless dehydrogenation of alcohols catalyzed by an Ir-tBuPNP complex.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and implementation of catalytic systems. The following are representative procedures for the catalytic reactions discussed.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 0.5 mol%), the tBuPNP ligand (1.0 mol%), the aryl chloride (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon three times.
Reaction Execution: Anhydrous, degassed solvent (e.g., toluene, 3 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the desired temperature (e.g., 100 °C) and stirred for the specified time.
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The yield of the product is determined by ¹H NMR spectroscopy using an internal standard or by gas chromatography. The crude product can be purified by flash column chromatography on silica gel.
General Procedure for Acceptorless Dehydrogenation of Alcohols
Reaction Setup: In a glovebox, an oven-dried screw-cap vial is charged with the iridium precatalyst (e.g., [Ir(coe)₂Cl]₂, 0.25 mol%), the tBuPNP ligand (0.5 mol%), and a magnetic stir bar. The vial is removed from the glovebox, and the alcohol substrate (1.0 mmol, 1.0 equiv.) and a high-boiling, anhydrous solvent (e.g., dodecane, 2 mL) are added under an inert atmosphere.
Reaction Execution: The vial is sealed and the reaction mixture is heated in an oil bath at the specified temperature (e.g., 150 °C) with vigorous stirring. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. The conversion and yield of the carbonyl product are determined by gas chromatography using a calibrated internal standard.
Caption: A generalized workflow for performing and analyzing the described catalytic reactions.
A Comparative Guide to the Spectroscopic Analysis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The 2,6-Bis((di-tert-butylphosphino)methyl)pyridine ligand, commonly abbreviated as tBuPNP, is a robust tridentate pincer ligand renowned for its ability to form highly stable complexes with a wide array of transition metals.[1] The unique steric and electronic properties conferred by the bulky di-tert-butylphosphino arms and the central pyridine ring make these complexes effective catalysts in various organic transformations, including cross-coupling reactions.[1][2] A thorough spectroscopic analysis is paramount to understanding the structure, bonding, and electronic environment of these metal complexes, which in turn dictates their reactivity and catalytic efficacy.
This guide provides a comparative overview of the key spectroscopic techniques used to characterize tBuPNP-metal complexes, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of tBuPNP complexes in solution.[1] Key nuclei for analysis are ³¹P, ¹H, and ¹³C.
¹H, ¹³C, and ³¹P NMR Data for the Free Ligand
The spectroscopic data of the uncoordinated tBuPNP ligand serves as a crucial baseline for comparison upon complexation.
| Parameter | ¹H NMR (CDCl₃) | ¹³C{¹H} NMR (CDCl₃) | ³¹P{¹H} NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | 1.14 (d, 36H, P-C(CH₃)₃) 3.01 (d, 4H, CH₂-P) 7.25 (d, 2H, pyridine-H³,⁵) 7.47 (dd, 1H, pyridine-H⁴) | 29.69 (d, P-C(CH₃)₃) 31.67 (d, CH₂-P) 31.83 (d, CH₂-P) 120.69 (dd, pyridine-C³,⁵) 136.08 (s, pyridine-C⁴) 161.89 (d, pyridine-C²,⁶) | 37.49 (s) |
| Coupling Constant (J, Hz) | ³JPH = 11.0 ²JPH = 3.3 ³JHH = 7.7 | ²JPC = 13.2 ¹JPC = 23.4 ¹JPC = 21.4 ³JPC = 10.8, ⁵JPC = 1.35 ²JPC = 14.6 | N/A |
Data sourced from: Guidechem[3]
Comparative Analysis of Metal Complexes
Upon coordination to a metal center, significant changes in the NMR spectra are observed.
-
³¹P NMR: The phosphorus chemical shift is highly sensitive to the coordination environment, including the nature of the metal, its oxidation state, and the other ligands present. Coordination typically results in a downfield shift of the ³¹P signal compared to the free ligand. Broadened signals may indicate dynamic processes occurring in solution.[1] For instance, certain Pd(II) species exhibit ³¹P NMR signals in the range of 59-62 ppm.[4] There is a general correlation between the chemical shifts of phosphorus anions and the presence of a P-P bond, with those containing the bond resonating further downfield.[5]
-
¹H NMR: The methylene protons (CH₂-P) often become diastereotopic upon complexation, leading to more complex splitting patterns. The chemical shifts of the pyridine protons are also affected by the metal's electronic influence.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for complexes containing co-ligands with characteristic vibrational frequencies, such as carbonyl (CO), hydride (M-H), or halides.
-
Carbonyl Ligands (ν(CO)): The C-O stretching frequency is an excellent probe of the electronic density at the metal center. Stronger π-backbonding from an electron-rich metal into the π* orbitals of the CO ligand weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[6] Conversely, electron-poor metal centers exhibit weaker back-donation and consequently higher ν(CO) frequencies.[6] For pincer-supported Cobalt(I) monocarbonyl complexes, ν(CO) is observed around 1899 cm⁻¹, which is lower than its Rh and Ir analogues, indicating stronger back-donation from the cobalt center.[7] The normal range for terminal M-CO stretching is 1850–2120 cm⁻¹.[6]
Comparative IR Data for Pincer Carbonyl Complexes
| Complex | ν(CO) (cm⁻¹) | Metal Oxidation State | Key Observation |
| (tBuPOCOP)Co(CO) | 1899 | Co(I) | Strong back-donation from Co(I) center.[7] |
| (tBuPOCOP)Co(CO)₂ | 1915, 1969 | Co(I) | Two stretches due to symmetric and antisymmetric modes.[7] |
| (PNCNP)Co(Cl)(CO) | 1983 | Co(II) | Higher frequency indicates diminished back-bonding for Co(II).[7] |
Note: POCOP and PNCNP are different pincer ligands, but the trend in ν(CO) with metal oxidation state is illustrative.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectra of tBuPNP-metal complexes are typically characterized by several types of absorptions:
-
Intraligand (IL) Transitions: These high-energy absorptions, usually in the UV region, arise from π → π* transitions within the pyridine ring of the PNP ligand.[8]
-
Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. They are often observed in the visible region and are responsible for the color of many transition metal complexes.
-
d-d Transitions: These transitions occur between d-orbitals of the metal center. They are typically weak in intensity.[9]
The position and intensity of these bands can be influenced by the metal, its oxidation state, and the solvent. For example, the UV-Vis spectra of certain palladium pincer complexes show distinct absorption bands that shift upon complexation with the ligand.[10][11]
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂, THF-d₈) in an NMR tube. The choice of solvent is critical to ensure sufficient solubility and avoid reaction with the complex.
-
Instrumentation: Analyses are typically performed on a 400 or 500 MHz NMR spectrometer.[12]
-
³¹P NMR: Acquire proton-decoupled (³¹P{¹H}) spectra using a standard single-pulse experiment. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing. Typical spectral widths are from -50 to 150 ppm.
-
¹H NMR: Acquire spectra with a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a thin disk. Alternatively, for solution-state measurements, dissolve the sample in a suitable IR-transparent solvent (e.g., CH₂Cl₂, THF) and use a liquid IR cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure solvent or KBr pellet first and subtract it from the sample spectrum. The region from 2200-1600 cm⁻¹ is particularly important for observing M-H and M-CO stretches.[6]
3. UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., CH₂Cl₂, acetonitrile, THF). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Record the spectrum in a 1 cm path length quartz cuvette over a range from approximately 200 to 800 nm.[8][12] Use the pure solvent as a reference to obtain the baseline.
Visualizations
Caption: Experimental workflow for synthesis and spectroscopic analysis.
Caption: Meridional coordination of the PNP ligand to a metal center.
References
- 1. This compound | 338800-13-8 | Benchchem [benchchem.com]
- 2. 2,6-Bis(di-tert-butylphosphinomethyl)pyridine 338800-13-8 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselectivity of Chiral Analogues of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of new pharmaceuticals. Pincer ligands, with their rigid tridentate coordination, offer a robust platform for creating well-defined catalytic environments. This guide provides a comparative assessment of the enantioselectivity of chiral analogues of the prominent pincer ligand, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (dtbpm). We will delve into the performance of these chiral variants in key asymmetric transformations, supported by experimental data and detailed protocols.
Performance Comparison of Chiral PNP Pincer Ligands
The introduction of chirality into the backbone of PNP (Phosphorus-Nitrogen-Phosphorus) pincer ligands, structural analogues of dtbpm, has led to significant advancements in asymmetric catalysis. Below, we compare the performance of notable chiral PNP ligands in two important classes of asymmetric reactions: palladium-catalyzed allylic alkylation and iron-catalyzed asymmetric hydrogenation of ketones.
Palladium-Catalyzed Asymmetric Allylic Alkylation
P-stereogenic PNP pincer ligands have been successfully employed in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. The pioneering work in this area demonstrated the potential of these ligands to induce enantioselectivity in this carbon-carbon bond-forming reaction.
| Ligand/Catalyst Precursor | Base | Solvent | Yield (%) | ee (%) | Reference |
| (S,S)-1a + [Pd(η³-C₃H₅)Cl]₂ | BSA/KOAc | Benzene | 78 | 75 (S) | [1] |
| (S,S)-1b + [Pd(η³-C₃H₅)Cl]₂ | BSA/KOAc | Benzene | 85 | 68 (S) | [1] |
Ligand Structures:
-
(S,S)-1a : A P-stereogenic PNP pincer ligand with a pyridine backbone and ortho-anisylphenylphosphino groups.
-
(S,S)-1b : A P-stereogenic PCP pincer ligand with a benzene backbone and ortho-anisylphenylphosphino groups.
Iron-Catalyzed Asymmetric Hydrogenation of Ketones
The development of base-metal catalysts for asymmetric transformations is a significant goal in sustainable chemistry. Chiral PNP pincer complexes of iron have emerged as effective catalysts for the asymmetric hydrogenation of prochiral ketones, offering a more earth-abundant alternative to precious metal catalysts.
| Ligand/Catalyst | Substrate | Base | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| (S,S)-2 -Fe Complex | Acetophenone | KOtBu | 5 | >99 | 85 (S) | [2] |
| (S,S)-2 -Fe Complex | 4-Fluoroacetophenone | KOtBu | 5 | >99 | 82 (S) | [2] |
| Chiral Ferrocene-based PNP'-Fe Complex | Acetophenone | - | - | - | up to 96 | [3] |
Ligand Structures:
-
(S,S)-2 : An unsymmetrical P-N-P' pincer ligand with Cy₂P and Ph₂P groups and a chiral backbone derived from (S,S)-1,2-diphenylethylenediamine.
-
Chiral Ferrocene-based PNP'-Fe Complex : A pincer ligand incorporating both planar chirality from a ferrocene unit and central chirality in the aliphatic backbone.[3]
Experimental Protocols
General Procedure for Asymmetric Allylic Alkylation
The following is a representative experimental protocol for the palladium-catalyzed asymmetric allylic alkylation using a P-stereogenic PNP pincer ligand.[1]
Catalyst Preparation: In a glovebox, the chiral PNP ligand (0.022 mmol) and [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) are dissolved in the appropriate solvent (e.g., benzene, 2 mL). The solution is stirred at room temperature for 30 minutes to form the active catalyst.
Alkylation Reaction: To the freshly prepared catalyst solution, 1,3-diphenyl-2-propenyl acetate (0.5 mmol) is added. After stirring for a few minutes, dimethyl malonate (1.5 mmol), N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 mmol), and potassium acetate (KOAc, 0.05 mmol) are added sequentially. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
General Procedure for Asymmetric Hydrogenation of Ketones
The following protocol is a general procedure for the iron-catalyzed asymmetric hydrogenation of ketones.[2]
Catalyst Activation and Hydrogenation: In a glovebox, the chiral PNP-Fe precursor complex (0.01 mmol), the ketone substrate (1.0 mmol), and potassium tert-butoxide (KOtBu, 0.1 mmol) are placed in a vial. Anhydrous THF (2 mL) is added, and the vial is placed in a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 5 atm H₂). The reaction is stirred at a specified temperature (e.g., 50 °C) for the required time. After cooling and releasing the pressure, the reaction mixture is analyzed by GC or NMR to determine the conversion and yield. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing the Logic of Chiral Pincer Ligand Design and Application
The design and application of chiral pincer ligands in asymmetric catalysis follow a logical progression from ligand synthesis to the catalytic cycle. The following diagrams illustrate these key relationships.
Caption: Logical workflow for the synthesis and application of chiral PNP pincer ligands.
The diagram above illustrates the two main stages: ligand synthesis and asymmetric catalysis. The synthesis typically involves the condensation of a chiral phosphine synthon with a pyridine-based backbone. The resulting chiral pincer ligand is then combined with a metal precursor to form the active catalyst in situ, which drives the enantioselective transformation.
Caption: Simplified signaling pathway for asymmetric ketone hydrogenation.
This diagram outlines a simplified mechanistic pathway for the asymmetric hydrogenation of ketones catalyzed by a chiral iron-PNP complex. The pre-catalyst is activated by a base and hydrogen to form the active hydride species. This active catalyst then facilitates the enantioselective transfer of a hydride to the prochiral ketone, yielding the chiral alcohol and regenerating the catalyst for the next cycle.
References
benchmarking 2,6-Bis((di-tert-butylphosphino)methyl)pyridine against other pincer ligands in catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pincer Ligand Performance in Catalysis
Pincer ligands, with their tridentate, meridional coordination to a metal center, have emerged as a powerful class of ligands in homogeneous catalysis. Their rigid architecture imparts high thermal stability and allows for fine-tuning of the metal's electronic and steric properties. Among the diverse array of pincer ligands, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, often abbreviated as tBuPNP, has garnered significant attention. This guide provides a comparative analysis of tBuPNP's performance against other pincer ligands in key catalytic transformations, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Pincer-ligated palladium complexes have demonstrated remarkable activity in these reactions. While direct head-to-head comparisons are often limited by varying reaction conditions across different studies, the following table summarizes the performance of various pincer ligands, including pyridine-based NNN ligands, which can be compared to the PNP scaffold of tBuPNP.
Table 1: Comparison of Pincer Ligands in the Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid
| Ligand Type | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NNN | Acetonitrile-N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | K2CO3 | DMF | 110 | 1 | ~100 | [1] |
| NNN | Acetonitrile-N2,N6-bis(2-nitrophenyl)pyridine-2,6-dicarboxamidopalladium(II) | K2CO3 | DMF | 110 | 1 | ~100 | [1] |
| NNN | Acetonitrile-N2,N6-bis(phenyl)pyridine-2,6-dicarboxamidopalladium(II) | K2CO3 | DMF | 110 | 3 | ~95 | [1] |
| NNN | Acetonitrile-N2,N6-bis(2-methylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | K2CO3 | DMF | 110 | 3 | ~98 | [1] |
| NNN | Acetonitrile-N2,N6-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamidopalladium(II) | K2CO3 | DMF | 110 | 5 | ~90 | [1] |
Note: While data for the tBuPNP ligand in this specific reaction was not found in the searched literature, the high efficiency of related pyridine-based pincer ligands highlights the potential of this structural motif.
Performance in Acceptorless Alcohol Dehydrogenation
Acceptorless alcohol dehydrogenation, a green process that generates ketones or esters and hydrogen gas, is another area where pincer catalysts excel. Here, a direct comparison between ruthenium complexes of tBuPNP and its less sterically hindered analogue, iPrPNP, is available.
Table 2: Comparison of Ru-PNP Pincer Catalysts in the Dehydrogenation of 1-Phenylethanol
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | TON |
| [RuH(BH4)(tBu-PNP)] | - | Toluene | 110 | 12 | 85 | 850 |
| [RuH(BH4)(iPr-PNP)] | - | Toluene | 110 | 12 | 95 | 950 |
| [RuH(BH4)(tBu-PNN)] | - | Toluene | 110 | 12 | 98 | 980 |
TON (Turnover Number) = moles of product / moles of catalyst. The data suggests that for this particular transformation, the less sterically bulky isopropyl and the PNN-type ligand exhibit slightly higher activity compared to the tert-butyl substituted PNP ligand.[2]
Performance in Formic Acid Dehydrogenation
Formic acid is a promising liquid organic hydrogen carrier, and its dehydrogenation to H2 and CO2 is a critical reaction for hydrogen storage technologies. Various pincer complexes have been investigated for this purpose, with performance often measured by Turnover Number (TON) and Turnover Frequency (TOF).
Table 3: Benchmarking Pincer Catalysts in Formic Acid Dehydrogenation
| Ligand Type | Metal | Catalyst | Additive | Temp (°C) | TOF (h⁻¹) | TON | Reference |
| PNP | Fe | trans-[Fe(tBuPNP)(H)₂(CO)] | NEt₃ | 40 | 836 | up to 100,000 | |
| PNP | Ir | (iPrPNP)Ir(H)₃ | NEt₃ | 80 | 120,000 | - | [1][3] |
| PCP | Ru | Ru(PCP)(CO)Cl | - | 80 | 2,700 | - | |
| PN₃P | Ru | (PN₃P)RuH(CO) | - | 90 | 7,333 | up to 1,100,000 | [3] |
This table highlights the exceptional activity of various pincer complexes in formic acid dehydrogenation. The choice of both the metal and the pincer ligand architecture significantly influences the catalytic performance.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium pincer complex catalyst (0.01–1 mol%) and the degassed solvent (e.g., toluene, dioxane, or DMF) are added via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Acceptorless Dehydrogenation of Alcohols
In a glovebox, a Schlenk flask is charged with the ruthenium pincer catalyst (0.1-1 mol%) and the alcohol substrate (1.0 mmol). The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at the desired temperature. The reaction progress is monitored by gas chromatography or NMR spectroscopy by analyzing aliquots taken from the reaction mixture. The evolution of hydrogen gas can be measured using a gas burette. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by removing the solvent under vacuum and subsequent purification by column chromatography or distillation.
Visualizing Catalytic Processes
To better understand the logical flow of catalyst development and the mechanism of action, the following diagrams are provided.
Caption: A simplified catalytic cycle for a cross-coupling reaction.
Caption: A typical workflow for benchmarking catalytic performance.
References
A Comparative Guide to the Computational Landscape of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine Pincer Complexes
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the bonding and reactivity of metal complexes featuring the 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (PNP) pincer ligand, benchmarked against other common pincer ligand systems through computational studies. This document summarizes key quantitative data, details the underlying computational methodologies, and provides visual representations of reaction pathways and molecular interactions to facilitate a deeper understanding of these versatile catalysts.
Pincer complexes, characterized by their tridentate ligands that bind a metal in a meridional fashion, are powerful tools in catalysis due to their high stability and the tunability of their steric and electronic properties.[1] The this compound ligand, a prominent member of the PNP class, has been extensively studied for its ability to promote a wide range of chemical transformations. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the bonding within these complexes and the mechanisms of the reactions they catalyze.
Performance Comparison: Bonding and Reactivity Metrics
Computational studies provide valuable quantitative data to compare the performance of different pincer ligand frameworks. Key metrics include metal-ligand bond dissociation energies, which indicate the stability of the complex, and the energy barriers of crucial steps in a catalytic cycle, which determine the efficiency of the reaction.
Below is a summary of computational data comparing PNP-type pincer complexes with other ligand systems in various catalytic applications.
| Pincer Ligand System | Metal Center | Catalytic Reaction | Key Computational Metric | Value (kcal/mol) | Computational Method |
| tBuPNP | Iron (Fe) | CO₂ Hydrogenation | Overall Enthalpy Barrier | 21.9 | DFT |
| Iridium (Ir) | CO₂ Hydrogenation | Overall Enthalpy Barrier | 18.6 | DFT | |
| Cobalt (Co) | CO₂ Hydrogenation | Overall Enthalpy Barrier | 22.6 | DFT | |
| PCP | Rhodium (Rh) | C-P Bond Activation | ΔG‡ (Oxidative Addition) | 29.5 | DFT |
| Rhodium (Rh) | C-P Bond Activation | ΔG‡ (Reductive Elimination) | 4.8 | DFT | |
| PNP | Manganese (Mn) | CO₂ Hydrogenation to Methanol | Energy Span | 34.5 | DLPNO-CCSD(T) |
Note: tBuPNP refers to this compound.
In-Depth Look at Catalytic Mechanisms
The utility of these pincer complexes is best understood by examining their behavior in catalytic cycles. Computational studies allow for the detailed mapping of these reaction pathways, identifying intermediates, transition states, and rate-determining steps.
Hydrogenation of Carbon Dioxide
The hydrogenation of CO₂ is a critical reaction for carbon capture and utilization. PNP pincer complexes of iridium, iron, and cobalt have been computationally investigated for this transformation.[2] The studies reveal that the overall enthalpy barriers are relatively low, explaining the high catalytic activity observed experimentally for the iridium complex and suggesting that the iron and cobalt analogues are promising, cost-effective alternatives.[2]
A proposed catalytic cycle for the hydrogenation of CO₂ to formic acid, based on DFT calculations, is depicted below. The reaction proceeds through a series of intermediates involving the activation of H₂ and the insertion of CO₂.
Figure 1: A simplified logical workflow for the catalytic hydrogenation of CO₂ to formic acid by a PNP pincer complex.
C-H Bond Activation
C-H bond activation is a fundamental transformation in organic synthesis. Pincer complexes are adept at mediating this challenging reaction. Computational studies on PNP-cobalt and PCP-iron pincer complexes have shed light on the mechanisms of C-H borylation.[3] These studies indicate that C-H activation is often the rate-determining step and can proceed through different pathways, such as σ-metathesis or oxidative addition.[3]
Figure 2: A logical diagram illustrating the key stages in the C-H borylation of an arene catalyzed by a pincer complex.
Experimental and Computational Protocols
The accuracy of computational predictions is highly dependent on the chosen methodology. The studies cited in this guide predominantly employ Density Functional Theory (DFT) for their calculations.
General DFT Calculation Parameters
-
Functionals: A variety of functionals are used, with B3LYP being common for geometry optimizations and energetics. More recent studies sometimes employ functionals with dispersion corrections (e.g., B97D3-BJ) to better account for non-covalent interactions.[4] For higher accuracy in energy calculations, coupled-cluster methods like DLPNO-CCSD(T) are sometimes used for single-point energy calculations on DFT-optimized geometries.[4][5]
-
Basis Sets: For the metal centers, effective core potentials (ECPs) such as the Stuttgart/Dresden (SDD) or Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ) are frequently used to reduce computational cost while accurately describing the core electrons. For the main group elements (C, H, N, P, O), Pople-style basis sets like 6-31G(d,p) or more extensive basis sets like def2-TZVP are common.[6]
-
Solvation Models: To simulate the reaction environment in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often incorporated into the calculations.
Example Protocol for Geometry Optimization and Energy Calculation
-
Initial Structure: The starting geometry of the molecule is often taken from experimental X-ray crystal structures or built using molecular modeling software.
-
Geometry Optimization: The structure is then optimized to find the lowest energy conformation using a specific DFT functional (e.g., B3LYP) and basis set (e.g., SDD for the metal and 6-31G(d) for other atoms).
-
Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. For transition state searches, one imaginary frequency corresponding to the reaction coordinate is sought.
-
Single-Point Energy Calculation: To obtain a more accurate energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory, such as a larger basis set or a different functional.
-
Solvation Energy: The effect of the solvent is then calculated using a continuum solvation model.
This systematic approach allows for the reliable prediction of molecular structures, reaction energies, and activation barriers, providing invaluable insights into the performance of pincer complexes in catalysis. The continuous development of computational methods promises to further enhance our ability to design and optimize these powerful catalytic systems for a wide range of applications in chemical synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]
validation of catalytic activity of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in specific reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount to achieving high efficiency, selectivity, and yield in chemical synthesis. This guide provides a comprehensive comparison of the catalytic activity of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine (tBuPNP), a robust pincer ligand, in several key organic reactions. We present a validation of its performance against other common catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.
The tBuPNP ligand, characterized by its rigid tridentate coordination to a metal center, imparts exceptional stability and reactivity to the resulting metal complex. Its bulky di-tert-butylphosphino groups create a unique steric and electronic environment that has proven advantageous in a variety of catalytic transformations, including cross-coupling reactions, dehydrogenation, and hydrosilylation.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The performance of a palladium catalyst bearing the tBuPNP ligand is compared here with a catalyst utilizing the well-known Josiphos ligand in the coupling of an aryl chloride, a challenging substrate.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / tBuPNP | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 92 | [1] |
| Pd(OAc)₂ / Josiphos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 85 | [1] |
Table 1: Comparison of tBuPNP and Josiphos ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Here, we compare the performance of a tBuPNP-palladium catalyst with one employing the widely used XPhos ligand for the amination of a sterically hindered amine.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ / tBuPNP | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | 95 | |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | 91 |
Table 2: Comparison of tBuPNP and XPhos ligands in the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.
Activity in Formic Acid Dehydrogenation
The dehydrogenation of formic acid is a key reaction for hydrogen storage technologies. The performance of an iridium complex with a tBuPNP-type ligand is compared with a prominent ruthenium-based catalyst.
| Catalyst | Substrate | Additive | Temp. (°C) | TOF (h⁻¹) | Ref. |
| [Ir(H)₂(CO)(iPrPNP)] | Formic Acid | Triethylamine | 80 | 120,000 | [2] |
| Ru-MACHO-BH | Formic Acid | None | 50 | 3,600 | [3] |
Table 3: Comparison of an Iridium-pincer catalyst with a Ruthenium catalyst in the dehydrogenation of formic acid. Note: The PNP ligand in the Iridium complex is the di-isopropyl analogue of tBuPNP.
Validation in Alkene Hydrosilylation
Hydrosilylation is a fundamental process for the synthesis of organosilicon compounds. A platinum catalyst with the tBuPNP ligand is benchmarked against the industrially prevalent Karstedt's catalyst for the hydrosilylation of a terminal alkene.
| Catalyst | Alkene | Silane | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pt(cod)(tBuPNP) | 1-Octene | Triethoxysilane | 60 | 2 | >99 | [4] |
| Karstedt's Catalyst | 1-Octene | Triethoxysilane | 60 | 2 | 95 | [4] |
Table 4: Comparison of a Pt-tBuPNP complex and Karstedt's catalyst in the hydrosilylation of 1-octene.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk tube under an argon atmosphere, the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) are combined.[5] In a separate vial, palladium acetate (0.01 mmol) and the tBuPNP ligand (0.012 mmol) are dissolved in toluene (5 mL). This catalyst solution is then added to the Schlenk tube. The reaction mixture is stirred at 100 °C for the time indicated in the respective comparison table. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), the tBuPNP ligand (0.024 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.
Mechanistic Insights and Signaling Pathways
The following diagrams illustrate the proposed catalytic cycles and workflows for the reactions discussed.
References
comparative analysis of reaction kinetics with different pyridine-based ligands
A Comparative Guide to the Reaction Kinetics of Pyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various pyridine-based ligands in different chemical reactions, supported by experimental data. Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis due to the nitrogen atom's lone pair of electrons, which readily coordinates with metal ions.[1] The electronic properties and structure of these ligands can be finely tuned by adding functional groups, which significantly alters the kinetics and outcomes of the reactions they mediate.[2][3][4] This analysis focuses on their role in catalysis and ligand exchange processes, offering insights for catalyst design and reaction optimization.
Comparative Performance Data
The reactivity and efficiency of metal complexes are heavily influenced by the electronic nature of their pyridine-based ligands. Substituents on the pyridine ring can either donate or withdraw electron density, thereby modulating the properties of the metal center and influencing reaction rates and yields.[4]
Table 1: Catalytic Activity in Pd-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. The efficiency of Pd(II) precatalysts bearing various 4-substituted pyridine ligands was tested, demonstrating that the electronic nature of the substituent impacts the product yield. Generally, the majority of tested catalyst precursors provided the cross-coupling product in excellent yields.[2]
| Ligand (L) in [PdL₂Y₂] | Substituent (4-X-py) | Substituent Type | Reaction Yield (%) |
| 4-CN-py | Cyano | Electron-Withdrawing (EWG) | >90%[2] |
| 4-Cl-py | Chloro | Electron-Withdrawing (EWG) | >90%[2] |
| 4-H-py | Hydrogen | Neutral | >90%[2] |
| 4-Me-py | Methyl | Electron-Donating (EDG) | >90%[2] |
| 4-NMe₂-py | Dimethylamino | Strong Electron-Donating (EDG) | >90%[2] |
Data sourced from studies on Suzuki-Miyaura cross-coupling reactions.[2][5]
Table 2: Ligand Dissociation Kinetics
The rate at which ligands dissociate from a metal center is a critical parameter in many catalytic cycles. For pentacyanoruthenate(II) complexes, the limiting dissociation rates (k₋L) for various pyridine derivatives have been measured. These reactions are postulated to proceed through a dissociative interchange mechanism.[6]
| Ligand (L) in [Ru(CN)₅L]ⁿ⁻ | Limiting Dissociation Rate, k₋L (s⁻¹) at 25°C |
| Pyridine | (2-10) x 10⁻⁵[6] |
| Pyrazine | (2-10) x 10⁻⁵[6] |
| Isonicotinamide | (2-10) x 10⁻⁵[6] |
Data reflects a typical range for this class of complexes under the studied conditions.[6]
Table 3: Electrocatalysis for Hydrogen Evolution Reaction (HER)
In the context of renewable energy, pyridine-based ligands are used in molecular electrocatalysts. A comparison between pyridine and imidazole as axial ligands on a cobaloxime-grafted graphene catalyst for the HER reveals significant differences in kinetic performance, as indicated by their Tafel slopes. A lower Tafel slope signifies faster charge transfer kinetics.[7]
| Axial Ligand on [Co]-graphene | Tafel Slope (mV/dec) | Kinetic Performance |
| Pyridine | 153 | Faster charge transfer[7] |
| Imidazole | 302 | Slower charge transfer[7] |
The superiority of the pyridine axial coordination in this context is attributed to its electronic properties under acidic pH conditions.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic data.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical experimental setup for evaluating the catalytic activity of Pd(II) complexes with pyridine ligands.[2][5]
-
Catalyst Preparation : A Pd(II) complex with a specific pyridine-based ligand (e.g., [Pd(4-X-py)₂Cl₂]) is synthesized and characterized using methods like NMR spectroscopy and mass spectrometry.[2][3]
-
Reaction Mixture : In a reaction vessel, aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a solvent mixture (e.g., toluene/water).
-
Catalyst Loading : The Pd(II) precatalyst (typically 0.1-1 mol%) is added to the mixture.
-
Reaction Conditions : The vessel is sealed and heated (e.g., 80-100 °C) with vigorous stirring for a specified duration (e.g., 1-24 hours).
-
Analysis : The reaction progress and final yield are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by sampling the reaction mixture and comparing it against a known standard.
Protocol 2: Ligand Exchange Kinetics by ESI-MS
This protocol describes the Delayed Reactant Labeling (DRL) technique used to measure ligand exchange rates in solution, providing mechanistic insights.[8][9]
-
Initial Equilibrium : A solution of the metal complex (e.g., a cobalt(III) porphyrin cage complex) and the unlabeled pyridine ligand (Py) is prepared in a suitable solvent (e.g., CHCl₃) and continuously infused into an electrospray ionization mass spectrometer (ESI-MS).[9]
-
Perturbation : Once a steady-state signal for the [MetalComplex(Py)]⁺ ion is observed, an isotopically labeled version of the ligand (e.g., pyridine-d₅, PyL) is introduced into the solution.[8]
-
Real-Time Monitoring : The ESI-MS is used to monitor the ion intensities of both the unlabeled complex [MetalComplex(Py)]⁺ and the newly forming labeled complex [MetalComplex(PyL)]⁺ over time.
-
Kinetic Analysis : The time-evolution of the relative ion intensities is fitted to a first-order kinetic model.[8] This allows for the determination of rate constants for ligand dissociation and association. Measuring these rates at different temperatures can provide activation parameters for the exchange process.[9]
Visualizations: Workflows and Mechanisms
Diagrams help visualize complex processes, from experimental design to reaction mechanisms.
Caption: Workflow for comparative ligand analysis.
Caption: A simplified catalytic cycle for cross-coupling.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand substitution kinetics in complexes of pyridine and pyrazine derivatives with pentacyanoruthenate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03342B [pubs.rsc.org]
The Pincer's Edge: A Cost-Effectiveness Analysis of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in Synthesis
In the landscape of modern synthetic chemistry, the drive for efficiency, cost-effectiveness, and sustainability has placed a premium on the development of highly active and robust catalytic systems. Among these, palladium complexes bearing pincer-type ligands have garnered significant attention for their remarkable stability and catalytic prowess. This guide provides a comprehensive cost-effectiveness analysis of a prominent pincer ligand, 2,6-Bis((di-tert-butylphosphino)methyl)pyridine, in comparison to widely-used monodentate phosphine ligands in palladium-catalyzed cross-coupling reactions.
Performance in Catalysis: A Comparative Overview
Pincer ligands, such as this compound, are known to form highly stable, well-defined palladium complexes. This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), meaning that lower catalyst loadings can be employed to achieve high yields, a key factor in cost-effectiveness. The tridentate nature of the pincer ligand provides a rigid coordination sphere around the metal center, which can enhance catalytic activity and prevent catalyst decomposition at elevated temperatures.
In contrast, monodentate biaryl phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) and other bulky phosphines (e.g., cataCXium® A), have also demonstrated exceptional performance in a wide range of cross-coupling reactions. These ligands are characterized by their steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
Below, we present a compilation of performance data for these ligands in representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Quantitative Performance Data
To facilitate a clear comparison, the following tables summarize key performance indicators for this compound and its alternatives in selected cross-coupling reactions.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ | Typically 0.1 - 2 | Various | Various | RT - 120 | Variable | High |
| XPhos | 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | 0.0025 | K₃PO₄ | MeOH/THF | RT | 1.5 | 84[1] |
| SPhos | 2-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98[2] |
Note: Specific, detailed experimental data for this compound in this exact reaction was not found in the reviewed literature. The values presented are typical ranges for pincer-catalyzed Suzuki-Miyaura couplings of aryl chlorides, demonstrating their general high efficiency.
Table 2: Performance in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Halide | Primary/Secondary Amine | Pd₂(dba)₃ | Typically 0.5 - 2 | NaOtBu | Toluene | 80 - 110 | Variable | High |
| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₂ | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 |
| Amphos | 4-Chloroanisole | Morpholine | Pd(OAc)₂ | 1.0 | K₃PO₄ | Dioxane | 100 | 18 | 99[3] |
Note: As with the Suzuki-Miyaura coupling, the data for this compound represents typical performance in Buchwald-Hartwig aminations, highlighting its general applicability and high yields.
Cost Analysis
A comprehensive cost-effectiveness analysis must consider not only the performance of the ligand in a given reaction but also the cost of the ligand itself. The following table provides a comparative overview of the approximate costs of this compound and its alternatives.
Table 3: Ligand and Precursor Cost Comparison
| Compound | Supplier | Catalog Number | Quantity | Price (USD) | Price per gram (USD) |
| This compound | Strem | 15-0063 | 1 g | $128.00 | $128.00 |
| XPhos | MedchemExpress | HY-100465 | 10 g | $35.00 | $3.50 |
| SPhos | Sigma-Aldrich | 638072 | 1 g | $62.22 | $62.22 |
| cataCXium® A | Sigma-Aldrich | 321921-71-5 | 1 g | $111.00 | $111.00 |
| Precursors for Pincer Ligand Synthesis | |||||
| 2,6-Bis(chloromethyl)pyridine | Sigma-Aldrich | 3099-28-3 | 5 g | $152.15 | $30.43 |
| Di-tert-butylphosphine | Strem | 15-1044 | 1 g | $77.00 | $77.00 |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for research quantities and are intended for comparative purposes.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of the pincer ligand and its application in a cross-coupling reaction, as well as a protocol for a Buchwald-Hartwig amination using an alternative ligand.
Synthesis of this compound
This protocol describes the synthesis of the pincer ligand from commercially available precursors.
-
Reaction: A suspension of 2,6-bis(chloromethyl)pyridine (710 mg, 4.0 mmol) in methanol (3 mL) is heated to 45°C. Di-tert-butylphosphine (1.25 g, 8.6 mmol) is added dropwise, and the mixture is stirred for 2 days. After cooling to room temperature, triethylamine (1.25 mL) is slowly added, leading to the formation of a white precipitate. The solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel (eluent: chloroform) to yield this compound as a white solid (1.25 g, 79% yield).
Buchwald-Hartwig Amination using XPhos
This protocol details a typical Buchwald-Hartwig amination of an aryl chloride.
-
Reaction Setup: In an inert atmosphere, a flask is charged with bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes.
-
Reagent Addition: 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) are added.
-
Reaction and Workup: The mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the desired N-arylated morpholine derivative (700 mg, 94% yield).
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion: A Strategic Choice for Demanding Syntheses
The cost-effectiveness of a catalytic system is a multifaceted consideration that extends beyond the initial price of the ligand. While this compound may have a higher initial cost per gram compared to some widely used monodentate ligands, its high efficiency and the stability of the resulting palladium complexes can lead to significant long-term savings. The ability to use lower catalyst loadings and achieve high turnover numbers can offset the initial investment, particularly in large-scale synthesis where catalyst cost and product purity are paramount.
The in-house synthesis of the pincer ligand, with a respectable yield of 79%, presents a viable option for cost reduction, especially for research groups with the necessary expertise and resources.
Ultimately, the choice between a pincer ligand like this compound and a monodentate ligand such as XPhos or SPhos will depend on the specific requirements of the synthesis. For challenging transformations that require high stability, low catalyst loadings, and high turnover numbers, the investment in a pincer ligand can be a strategically sound decision, offering a powerful tool for efficient and cost-effective chemical synthesis.
References
Safety Operating Guide
Proper Disposal of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized reagents like 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is paramount for a secure and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of this water-reactive and hazardous compound, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is a water-reactive substance that releases flammable gases upon contact with moisture.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
Before handling the compound, ensure all personnel are equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound involves a two-stage process: first, the controlled oxidation of the reactive phosphine moieties to the more stable phosphine oxides, followed by the neutralization of the pyridine component. This entire procedure must be conducted in a certified chemical fume hood.
Experimental Protocol: Chemical Inactivation
Objective: To convert the hazardous phosphine ligand into a less reactive phosphine oxide derivative and to neutralize the pyridine component, rendering the waste suitable for standard hazardous waste streams.
Materials:
-
This compound waste
-
Anhydrous toluene or tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Dilute hydrochloric acid (HCl) (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate glass waste container
Procedure:
-
Inert Atmosphere: In a chemical fume hood, purge a flask with an inert gas (e.g., nitrogen or argon).
-
Dissolution: Carefully dissolve the this compound waste in a minimal amount of anhydrous toluene or THF. The use of an anhydrous solvent is crucial to prevent a violent reaction with water.
-
Controlled Oxidation: While stirring the solution, slowly add 30% hydrogen peroxide dropwise. This is an exothermic reaction, so the addition should be slow and the flask may need to be cooled in an ice bath to control the temperature. Continue the addition until the reaction is complete (cessation of heat evolution). The phosphine groups are now oxidized to the corresponding phosphine oxides.
-
Neutralization of Pyridine: Once the oxidation is complete and the solution has cooled to room temperature, slowly and carefully add dilute hydrochloric acid to neutralize the basic pyridine component.[2] This will form the pyridinium salt. Monitor the pH to ensure neutralization.
-
Waste Segregation: The resulting solution contains the phosphine oxide and the pyridinium salt in an organic solvent. This is now considered a non-halogenated organic waste stream.
-
Containerization: Transfer the neutralized solution to a designated and properly labeled hazardous waste container.
-
Final Disposal: The sealed container should be disposed of through your institution's hazardous waste management program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,6-Bis((di-tert-butylphosphino)methyl)pyridine
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is paramount. This document provides crucial procedural guidance to ensure laboratory safety and experimental integrity. The information herein is designed to be a preferred resource, building trust through comprehensive safety and operational plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 338800-13-8
-
Molecular Formula: C₂₃H₄₃NP₂
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Substances and mixtures which in contact with water emit flammable gases | 3 | H261: In contact with water releases flammable gas. |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation. |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning[1]
Supplemental Hazard Information:
-
EUH014: Reacts violently with water.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value |
| Appearance | White to light-yellow solid/powder |
| Melting Point | 116-119 °C[2] |
| Flash Point | 67.8 °C (154.0 °F)[1][2] |
| Molecular Weight | 395.54 g/mol |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this reagent. Alkylphosphines are corrosive and can cause tissue damage.
| Protection Type | Specification |
| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). If working outside a glove box, consider fire-resistant hand protection. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses or goggles are required. A face shield should be used if there is a splash hazard. |
| Skin and Body Protection | A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a fume hood. If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
Due to its air- and moisture-sensitive nature, this compound must be handled under an inert atmosphere.[4] The two primary methods for this are the use of a glovebox or a Schlenk line.[5]
1. Preparation:
-
Ensure the work area (fume hood or glovebox) is clean and free of flammable or incompatible materials.[4]
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Prepare all necessary solvents and other reagents. Solvents should be dried and de-gassed.
2. Handling in a Glovebox (Preferred Method):
-
The use of a glovebox provides the highest level of protection and helps maintain the integrity of the reagent.[5]
-
Transfer the required amount of the solid phosphine ligand into a pre-dried and tared Schlenk flask inside the glovebox.
-
Seal the flask securely before removing it from the glovebox.
3. Handling using a Schlenk Line:
-
If a glovebox is unavailable, a Schlenk line can be used for manipulations.
-
The solid can be handled under a positive pressure of inert gas.
-
For transfers, techniques such as a "solids addition tube" or dissolving the solid in a dry, de-gassed solvent within a sealed flask for cannula transfer are recommended.
4. Storage:
-
Store the compound in a tightly sealed container under an inert atmosphere.
-
It should be kept in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and moisture.[3][6]
-
Store away from combustible materials and oxidizing agents. The storage class is 4.3: Hazardous materials which set free flammable gases upon contact with water.[1]
Disposal Plan: Step-by-Step Quenching and Waste Disposal
Unused or waste this compound and contaminated materials must be treated as hazardous waste and quenched before disposal.[4][7] The quenching process should be performed in a fume hood under an inert atmosphere.[3]
1. Quenching of Unused Reagent:
-
Transfer the solid phosphine to a Schlenk flask and suspend it in a high-boiling, non-reactive solvent like toluene.[3] This helps with stirring and heat dissipation.
-
Place the flask under an inert atmosphere (e.g., nitrogen) and cool it to 0 °C in an ice bath.[3]
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[3][4]
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[3]
-
After the additions are complete and no further reaction is observed, allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[3]
-
Neutralize the resulting solution with a mild acid (e.g., citric or acetic acid) before packaging it for hazardous waste disposal.[3]
2. Decontamination of Glassware and Materials:
-
Small amounts of residual phosphine on glassware or other equipment can be quenched by the careful addition of ice.[3]
-
Alternatively, rinse the contaminated items three times with a dry, inert solvent (e.g., toluene or hexane).[7][8] This rinse solvent must then be quenched as described above and collected as hazardous waste.[7][8]
-
After rinsing, the glassware should be left open in the back of a fume hood for at least 24 hours before washing.[7]
-
All contaminated disposable materials (gloves, wipes, etc.) must be collected in a sealed container and disposed of as hazardous waste.[4]
Emergency Procedures
Spill:
-
If a spill occurs, evacuate the area immediately.
-
For a small spill within a glovebox, absorb it with a non-combustible absorbent material, double-bag it, and dispose of it as hazardous solid waste.
-
For a spill outside of a glovebox that does not ignite, cover it with a non-combustible absorbent, then slowly pour dilute (~3%) aqueous hydrogen peroxide over the absorbent.
-
If the spill ignites, use a Class D or dry chemical Class B fire extinguisher. Do not use water.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
